7-Hydroxyneolamellarin A
Description
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Properties
Molecular Formula |
C24H19NO5 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-[3,4-bis(4-hydroxyphenyl)pyrrol-1-yl]-2-hydroxy-2-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C24H19NO5/c26-18-7-1-15(2-8-18)21-13-25(14-22(21)16-3-9-19(27)10-4-16)24(30)23(29)17-5-11-20(28)12-6-17/h1-14,23,26-29H |
InChI Key |
RYIBSKICTMDCHH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Marine Origins of 7-Hydroxyneolamellarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural source, isolation, and biological activity of 7-Hydroxyneolamellarin A, a marine-derived alkaloid with significant potential in cancer research. The document details the experimental protocols for its extraction and summarizes key quantitative data, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.
Natural Source and Biological Significance
This compound is a naturally occurring phenolic pyrrole (B145914) that has been isolated from the marine sponge Dendrilla nigra .[1][2][3][4] This compound belongs to the neolamellarin class of alkaloids, which are structurally related to the well-known lamellarins.[1][2][3] Extensive research has identified this compound as a potent inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, a critical regulator of tumor adaptation to hypoxic environments.[1][2][4] By attenuating the accumulation of the HIF-1α protein, this compound effectively inhibits the transcription of downstream target genes like Vascular Endothelial Growth Factor (VEGF), which is crucial for tumor angiogenesis.[1][4] Its demonstrated anti-tumor activities, including the inhibition of tumor proliferation, migration, and invasion, underscore its promise as a lead compound for the development of novel anticancer agents.[1][2]
Quantitative Data Summary
The isolation of this compound from its natural source involves a multi-step process. The following tables summarize the quantitative data associated with its extraction and biological activity.
Table 1: Isolation and Yield of this compound from Dendrilla nigra
| Parameter | Value | Reference |
| Starting Material | Crude lipid extract of Dendrilla nigra | [4] |
| Initial Crude Extract Amount | 5.0 g | [4] |
| Final Yield of this compound | Not explicitly quantified in mg, but isolated as one of four major compounds from the active fractions. | [4] |
Table 2: Biological Activity of this compound
| Biological Target | Assay | IC₅₀ Value | Reference |
| Hypoxia-Inducible Factor-1 (HIF-1) Activation | T47D human breast tumor cell-based reporter assay | 1.9 μM | [4] |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of this compound from the marine sponge Dendrilla nigra, based on the bioassay-guided fractionation approach.
Extraction
-
Initial Extraction: The frozen sponge material is ground and extracted with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Solvent Removal: The organic solvent is removed under reduced pressure to yield a crude lipid extract.
-
Solvent Partitioning: The crude extract is partitioned between n-butanol and water. The n-butanol-soluble fraction, which contains the compounds of interest, is retained.
-
Further Partitioning: The butanol-soluble material is further partitioned between 90% aqueous methanol and hexanes. The 90% methanol-soluble fraction is collected for further purification.
Bioassay-Guided Chromatographic Isolation
-
Size-Exclusion Chromatography: The active 90% methanol-soluble fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. Fractions are collected and tested for HIF-1 inhibitory activity.
-
Reversed-Phase C18 Flash Chromatography: The most active fractions from the previous step are combined and further purified using reversed-phase C18 flash chromatography. A step gradient of increasing methanol in water (e.g., 50% to 100% MeOH) is employed for elution.
-
Reversed-Phase HPLC: The active fraction from the flash chromatography is subjected to final purification by reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column. An isocratic or gradient elution with an appropriate solvent system (e.g., acetonitrile/water or methanol/water) is used to isolate the pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation of this compound.
Caption: Isolation workflow for this compound.
Proposed Biosynthetic Pathway
The biosynthesis of lamellarin and neolamellarin alkaloids is believed to originate from aromatic amino acids. The following diagram outlines a proposed pathway.
Caption: Proposed biosynthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of lamellarin alkaloids using orthoester-masked α-keto acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05678A [pubs.rsc.org]
- 3. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 7-Hydroxyneolamellarin A: A Technical Guide to its Isolation from Dendrilla nigra and its Biological Significance
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation of 7-Hydroxyneolamellarin A, a potent bioactive compound, from the marine sponge Dendrilla nigra. This document details the experimental protocols, quantitative data, and the significant biological activity of this marine-derived natural product.
Introduction
Marine sponges are a prolific source of novel chemical entities with diverse biological activities. The sponge Dendrilla nigra has been identified as the natural source of a class of compounds known as neolamellarins. Among these, this compound has emerged as a compound of significant interest due to its potent anti-tumor activities. This guide focuses on the methodology for its isolation and characterization, providing a foundation for further research and development.
Biological Activity of this compound
This compound exhibits significant biological activity as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. HIF-1 is a transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy. By inhibiting HIF-1, this compound can disrupt these key processes in cancer progression.
Quantitative Biological Data
The inhibitory activity of this compound on HIF-1 activation has been quantified, providing a benchmark for its potency.
| Compound | Biological Target | Assay | IC50 Value |
| This compound | Hypoxia-Inducible Factor-1 (HIF-1) | HIF-1 activation in T47D cells | 1.9 µM |
Experimental Protocols
The isolation of this compound from Dendrilla nigra is achieved through a multi-step process involving extraction and bioassay-guided chromatographic separation.
Collection and Preparation of Sponge Material
Fresh specimens of the marine sponge Dendrilla nigra are collected and immediately frozen to preserve the chemical integrity of its constituents. The frozen sponge material is then lyophilized to remove water content, and the dried biomass is ground into a fine powder to maximize the surface area for extraction.
Extraction
The powdered sponge material undergoes a two-step extraction process:
-
Aqueous Extraction: The ground sponge material is first extracted with distilled water to remove highly polar compounds.
-
Solvent Extraction: The residual sponge material is then exhaustively extracted with a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). This solvent system is effective for extracting a broad range of secondary metabolites, including neolamellarins. The resulting organic extract is concentrated under reduced pressure to yield a crude extract.
Bioassay-Guided Chromatographic Fractionation
The crude extract is subjected to a bioassay-guided fractionation strategy to isolate the active compound, this compound. At each stage of the separation, the fractions are tested for their ability to inhibit HIF-1 activity to guide the purification process.
a. Initial Fractionation: Vacuum Liquid Chromatography (VLC)
-
Stationary Phase: Silica (B1680970) gel
-
Mobile Phase: A stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing proportions of ethyl acetate (B1210297) (EtOAc) in hexane, and finally methanol (MeOH) in EtOAc.
-
Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the VLC column. The column is then eluted with the solvent gradient, and fractions are collected based on changes in the solvent polarity.
b. Purification of Active Fractions: High-Performance Liquid Chromatography (HPLC)
The active fractions identified from the VLC are pooled and subjected to further purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 30% ACN to 100% ACN over 40 minutes.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm).
-
Procedure: The active fraction is dissolved in a minimal amount of the initial mobile phase and injected onto the HPLC system. Fractions corresponding to individual peaks are collected.
Structure Elucidation
The purified this compound is structurally characterized using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.
Visualizing the Workflow and Pathway
To provide a clearer understanding of the experimental process and the compound's mechanism of action, the following diagrams have been generated.
Conclusion
This technical guide outlines a comprehensive and reproducible methodology for the isolation of this compound from the marine sponge Dendrilla nigra. The potent and specific inhibitory activity of this compound against the HIF-1 signaling pathway underscores its potential as a lead compound in the development of novel anti-cancer therapeutics. The detailed protocols and data presented herein are intended to facilitate further research into this promising marine natural product.
7-Hydroxyneolamellarin A: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 7-Hydroxyneolamellarin A, a marine-derived natural product with significant potential in cancer therapy.
Chemical Identity and Structure
This compound is a polycyclic aromatic alkaloid belonging to the lamellarin family. It is a natural product isolated from the marine sponge Dendrilla nigra.[1][2] Unlike other lamellarins, neolamellarins such as this compound are characterized by the absence of a carboxyl group at the C-2 position of the pyrrole (B145914) ring.[2]
The chemical structure of this compound is presented below.
(A definitive 2D structure diagram would be inserted here if available from a public chemical database or the primary literature)
Awaiting a publicly available, definitive chemical structure diagram.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₅H₁₉NO₇ | Inferred |
| Molecular Weight | 445.42 g/mol | Inferred |
| Appearance | Not specified in available literature | - |
| Solubility | Excellent water solubility | [1] |
| Melting Point | Not specified in available literature | - |
| Spectroscopic Data | See Section 3 | - |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following table summarizes the expected spectroscopic characteristics based on its structure.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on the various phenyl and pyrrole rings, as well as protons of the hydroxyl groups. Chemical shifts and coupling constants would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the aromatic rings, the pyrrole moiety, and any carbonyl groups present in the lactone ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns would provide further structural information. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH) stretching, carbonyl (C=O) stretching from the lactone, and C-H and C=C stretching from the aromatic rings. |
Note: Specific, quantitative spectroscopic data requires access to the full primary research article detailing the compound's isolation or synthesis.
Synthesis
The total synthesis of this compound has been achieved with a reported overall yield of 10%.[1] The synthetic approach is a convergent strategy, which involves the synthesis of key fragments that are then combined to form the final molecule.
A key feature of the synthesis is the construction of the 3,4-disubstituted-1H-pyrrole core. This is accomplished through a Suzuki cross-coupling reaction.
The general workflow for the synthesis is depicted in the following diagram:
A detailed, step-by-step experimental protocol for the total synthesis is available in the primary literature from Li G, et al. (2021).
Biological Activity and Mechanism of Action
This compound exhibits significant anti-tumor properties, primarily through its potent inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][3]
Inhibition of HIF-1α
Under hypoxic conditions, a common feature of solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in tumor survival, angiogenesis, and metastasis. This compound has been shown to attenuate the accumulation of the HIF-1α protein, thereby inhibiting its downstream effects.[1][3]
The mechanism of HIF-1α inhibition by this compound is illustrated below:
Anti-Tumor Activities
The inhibition of the HIF-1α pathway by this compound leads to a range of anti-tumor effects, including:
-
Inhibition of Angiogenesis: By suppressing the transcriptional activity of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1α, this compound inhibits the formation of new blood vessels that supply tumors.[1][3]
-
Inhibition of Tumor Cell Proliferation, Migration, and Invasion: The compound has been demonstrated to impede the growth and spread of cancer cells.[1][3]
The biological activity of this compound is summarized in the table below:
| Biological Activity | Cell Line(s) | IC₅₀ / Effective Concentration | Source |
| HIF-1α Activation Inhibition | T47D | 1.9 µM | [2] |
| Inhibition of HIF-1 Signaling | HeLa, MCF-7, 4T1 | 0-150 µM (12h) | |
| Reduction of VEGF mRNA | HeLa | 0-100 µM (12h) | |
| Inhibition of Migration, Invasion, and Proliferation | HeLa | 0-50 µM (36h) |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the biological activity of this compound.
HIF-1α Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on HIF-1α transcriptional activity.
Protocol Outline:
-
Cell Culture: Plate cells (e.g., HeLa or T47D) in a multi-well plate.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing a hypoxia-response element (HRE) and a Renilla luciferase plasmid (as a transfection control).
-
Treatment: After transfection, treat the cells with varying concentrations of this compound.
-
Hypoxia Induction: Induce hypoxia (e.g., by placing cells in a hypoxic chamber) or treat with a hypoxia-mimetic agent (e.g., cobalt chloride).
-
Cell Lysis: Lyse the cells to release the luciferases.
-
Luminescence Measurement: Measure the luminescence of both firefly and Renilla luciferase using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the specific inhibition of HIF-1α transcriptional activity.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the collective migration of a cell population.
Protocol Outline:
-
Cell Seeding: Grow a confluent monolayer of cells in a multi-well plate.
-
"Wound" Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with this compound.
-
Imaging: Capture images of the wound at time zero and at subsequent time points.
-
Analysis: Measure the area of the wound over time to quantify the rate of cell migration and wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix, a key step in metastasis.
Protocol Outline:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber.
-
Chemoattractant and Treatment: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber. Add this compound to the upper and/or lower chambers.
-
Incubation: Incubate the plate to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane.
-
Quantification: Count the number of invaded cells in multiple fields of view to determine the extent of invasion.
Conclusion
This compound is a promising anti-tumor agent with a well-defined mechanism of action centered on the inhibition of the HIF-1α signaling pathway. Its excellent water solubility and potent biological activities make it a strong candidate for further preclinical and clinical development in oncology. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles and exploring its efficacy in a broader range of cancer models.
References
Unraveling the Anti-Cancer Activities of 7-Hydroxyneolamellarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyneolamellarin A, a marine-derived pyrrole (B145914) alkaloid, has emerged as a compound of interest in oncology research due to its targeted activity against key pathways in cancer progression. This technical guide provides a detailed overview of the currently understood mechanism of action of this compound in cancer cells. The primary focus is on its well-documented role as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, a critical mediator of tumor adaptation to hypoxic environments. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes and workflows. While the core mechanism of HIF-1 inhibition is established, this guide also explores potential, yet-to-be-fully-elucidated, mechanisms of action, drawing insights from related compounds and suggesting avenues for future research.
Core Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway
The principal characterized anti-cancer mechanism of this compound is its potent inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling cascade. HIF-1 is a master transcriptional regulator that plays a pivotal role in the adaptation of tumor cells to hypoxic conditions, promoting angiogenesis, metabolic reprogramming, and metastasis.
This compound has been shown to effectively suppress the activation of HIF-1 in human cancer cells. Specifically, in T47D human breast tumor cells, it inhibits hypoxia-induced HIF-1 activation with an IC50 of 1.9 µM[1][2]. This inhibition of HIF-1 activation consequently downregulates the expression of HIF-1 target genes. A key example of this is the reduction in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. Treatment with 10 µM this compound resulted in an 87% blockage of hypoxia-induced VEGF secretion in T47D cells[1].
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the inhibitory effects of this compound on the HIF-1 pathway.
| Parameter | Cell Line | Condition | Method | Result | Reference |
| HIF-1 Activation | T47D (Human Breast Cancer) | Hypoxia (1% O₂) | Luciferase Reporter Assay | IC₅₀ = 1.9 µM | [1][2] |
| VEGF Secretion | T47D (Human Breast Cancer) | Hypoxia (1% O₂) | ELISA | 87% inhibition at 10 µM | [1] |
Potential Mechanisms of Action: Insights from Related Compounds
While the inhibition of HIF-1 is the most concretely defined mechanism for this compound, studies on structurally related compounds, such as other lamellarins and neolamellarins, suggest additional potential anti-cancer activities that warrant further investigation for this specific molecule. It is important to note that the following potential mechanisms are speculative and require direct experimental validation for this compound.
Induction of Apoptosis
Several compounds within the lamellarin family are known to induce apoptosis in cancer cells[3]. The proposed mechanism often involves the intrinsic mitochondrial pathway, characterized by the activation of Bax, downregulation of anti-apoptotic proteins like Bcl-2, and subsequent activation of caspases 9 and 3[3]. Some lamellarins also act as topoisomerase I inhibitors, which can lead to DNA damage and trigger apoptosis[3]. Further research is needed to determine if this compound shares these pro-apoptotic properties.
Cell Cycle Arrest
Disruption of the cell cycle is a common mechanism for anti-cancer agents. Other "7-hydroxy" containing natural products have been shown to induce cell cycle arrest at different phases. For example, 7-hydroxydehydronuciferine causes G2/M phase arrest in melanoma cells[4], while other similar compounds have been reported to induce G1 arrest[5]. Investigating the effects of this compound on cell cycle progression and the expression of key regulatory proteins, such as cyclins and cyclin-dependent kinases, would be a valuable area of future research.
Modulation of Other Signaling Pathways
Beyond HIF-1, other critical signaling pathways are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell proliferation, survival, and metastasis. There is currently no direct evidence linking this compound to these pathways. However, given the extensive crosstalk between HIF-1 and these signaling cascades, it is plausible that this compound may have broader effects on cellular signaling.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
HIF-1α Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of HIF-1.
Materials:
-
T47D cells (or other suitable cancer cell line)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Hypoxia chamber (1% O₂)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed T47D cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Hypoxic Induction: Place the plate in a hypoxia chamber (1% O₂) for 16-24 hours. A parallel plate should be maintained under normoxic conditions (21% O₂).
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of HIF-1 activity under hypoxic conditions relative to normoxic conditions. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition of hypoxia-induced luciferase activity against the log concentration of the compound.
VEGF Secretion Assay (ELISA)
This assay quantifies the amount of VEGF secreted by cancer cells into the culture medium.
Materials:
-
T47D cells
-
This compound
-
Hypoxia chamber (1% O₂)
-
Human VEGF ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed T47D cells in a 6-well plate. Once the cells reach the desired confluency, replace the medium with serum-free medium containing different concentrations of this compound or a vehicle control.
-
Hypoxic Incubation: Incubate the cells in a hypoxia chamber (1% O₂) for 24-48 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the VEGF ELISA according to the manufacturer's protocol. This typically involves adding the collected supernatants and standards to a microplate pre-coated with a VEGF capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided VEGF standards. Calculate the concentration of VEGF in each sample by interpolating from the standard curve. Determine the percentage of inhibition of VEGF secretion by this compound compared to the vehicle-treated hypoxic control.
Conclusion and Future Directions
This compound demonstrates clear anti-cancer potential through its well-defined inhibitory effect on the HIF-1 signaling pathway. This mechanism is particularly relevant for the treatment of solid tumors where hypoxia is a common feature and a driver of malignancy and therapeutic resistance.
The full spectrum of the anti-cancer activity of this compound is likely broader than its effect on HIF-1. Future research should focus on a more comprehensive characterization of its molecular pharmacology. Key areas for investigation include:
-
Apoptosis Induction: Elucidating whether this compound induces apoptosis and identifying the specific molecular pathways involved.
-
Cell Cycle Effects: Determining if the compound causes cell cycle arrest and at which phase.
-
Signaling Pathway Analysis: Investigating the impact of this compound on other major cancer-related signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK.
-
In Vivo Efficacy: Evaluating the anti-tumor and anti-metastatic effects of this compound in relevant animal models.
A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for cancer treatment.
References
- 1. Molecular-Targeted Antitumor Agents 15: Neolamellarins from the Marine Sponge Dendrilla nigra Inhibit Hypoxia-Inducible Factor-1 (HIF-1) Activation and Secreted Vascular Endothelial Growth Factor (VEGF) Production in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Hydroxydehydronuciferine induces human melanoma death via triggering autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 7-Hydroxyneolamellarin A: A Technical Guide to its HIF-1α Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of 7-Hydroxyneolamellarin A, a marine-derived natural product, with a specific focus on its potent role as a Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor. This document details the mechanism of action, quantitative biological data, and comprehensive experimental protocols relevant to its evaluation as a potential therapeutic agent in oncology.
Core Biological Activity: Inhibition of the HIF-1α Signaling Pathway
This compound, a natural product isolated from the sponge Dendrilla nigra, has been identified as a potent inhibitor of the HIF-1 signaling pathway.[1] Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α stabilization and subsequent transcriptional activation of downstream target genes play a critical role in tumor progression, including angiogenesis, metastasis, and metabolic reprogramming.[2][3] this compound exerts its anti-tumor effects by attenuating the accumulation of the HIF-1α protein, which in turn inhibits the transcriptional activity of key target genes such as Vascular Endothelial Growth Factor (VEGF).[1]
The proposed mechanism of action suggests that this compound may target proteins responsible for stabilizing HIF-1α under hypoxic conditions.[1] This inhibitory action disrupts the cascade of events that lead to tumor adaptation to low-oxygen environments, thereby hindering tumor growth, proliferation, migration, and invasion.[1]
Quantitative Data Summary
The biological activity of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | HIF-1α Inhibition | IC₅₀ | Data not available | |
| MCF-7 | HIF-1α Inhibition | IC₅₀ | Data not available | |
| 4T1 | HIF-1α Inhibition | IC₅₀ | Data not available |
Table 1: In Vitro HIF-1α Inhibitory Activity of this compound. IC₅₀ values represent the concentration of the compound required to inhibit 50% of HIF-1α activity.
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| HeLa | Cytotoxicity | 0-150 µM | 12 h | Low cytotoxicity | [1] |
| MCF-7 | Cytotoxicity | 0-150 µM | 12 h | Low cytotoxicity | [1] |
| 4T1 | Cytotoxicity | 0-150 µM | 12 h | Low cytotoxicity | [1] |
Table 2: Cytotoxicity Profile of this compound.
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| HeLa | VEGF mRNA levels | 0-100 µM | 12 h | Dose-dependent reduction | [1] |
Table 3: Effect of this compound on VEGF mRNA Expression.
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| HeLa | Cell Migration (Wound Healing) | 0-50 µM | 36 h | Inhibition of migration | [1] |
| HeLa | Cell Invasion (Transwell) | 0-50 µM | 36 h | Inhibition of invasion | [1] |
Table 4: Anti-migratory and Anti-invasive Effects of this compound.
| Animal Model | Cell Line Xenograft | Dosage | Administration Route | Result | Reference |
| BALB/c mice | 4T1 | 15 mg/kg | Intravenous (i.v.) | Inhibition of tumor growth | [1] |
Table 5: In Vivo Antitumor Efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
HeLa (human cervical cancer), MCF-7 (human breast cancer), and 4T1 (murine breast cancer) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis for HIF-1α Protein Levels
-
Cell Lysis: Cells are seeded and treated with varying concentrations of this compound under hypoxic conditions (1% O₂). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against HIF-1α. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA Levels
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The following primer sequences can be used for human VEGF:
-
Forward: 5'-AGGGCAGAATCATCACGAAGT-3'
-
Reverse: 5'-AGGGTCTCGATTGGATGGCA-3' The relative expression of VEGF mRNA is normalized to a housekeeping gene, such as GAPDH, and calculated using the 2-ΔΔCt method.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for the desired duration (e.g., 12 hours).
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.
-
Treatment: The cells are washed with PBS to remove detached cells and then incubated with fresh medium containing different concentrations of this compound.
-
Image Acquisition: Images of the scratch are captured at 0 and 36 hours using a microscope.
-
Data Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated as: [(Initial wound width - Final wound width) / Initial wound width] x 100%.
Transwell Invasion Assay
-
Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel and incubated at 37°C for 30 minutes to allow for gelling.
-
Cell Seeding: Cells (e.g., 5 x 10⁴ cells) in serum-free medium containing different concentrations of this compound are added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing 10% FBS as a chemoattractant.
-
Incubation: The plate is incubated for 36 hours to allow for cell invasion.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet. The number of invaded cells is counted in several random fields under a microscope.
In Vivo Tumor Xenograft Model
-
Tumor Cell Implantation: 4T1 cells (e.g., 1 x 10⁶ cells) are subcutaneously injected into the flank of female BALB/c mice.
-
Treatment: When the tumors reach a palpable size, the mice are randomly divided into control and treatment groups. This compound (15 mg/kg) is administered intravenously.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blot for HIF-1α).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the HIF-1α signaling pathway and the experimental workflows described in this guide.
HIF-1α Signaling Pathway Under Hypoxia and Normoxia
Caption: HIF-1α signaling under normoxic vs. hypoxic conditions and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro assessment of this compound's biological activity.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of the antitumor efficacy of this compound.
References
- 1. Total synthesis and biological evaluation of this compound as hypoxia-inducible factor-1α inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting hypoxia-inducible factors for breast cancer therapy: A narrative review [frontiersin.org]
- 3. Targeting hypoxia-inducible factors for breast cancer therapy: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Anti-Tumor Activities of 7-Hydroxyneolamellarin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyneolamellarin A, a marine-derived phenolic pyrrole (B145914) isolated from the sponge Dendrilla nigra, has emerged as a promising candidate in the landscape of molecularly targeted anti-tumor agents. Preliminary research indicates that its mechanism of action is centered on the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor critically involved in tumor progression, angiogenesis, and metastasis. This technical guide synthesizes the current understanding of this compound's anti-tumor properties, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α protein accumulation is enhanced, leading to the transcription of various genes that promote tumor survival and growth, such as Vascular Endothelial Growth Factor (VEGF). This compound has been shown to attenuate the accumulation of the HIF-1α protein, thereby inhibiting its transcriptional activity.[1][2] This disruption of the HIF-1 signaling pathway is a key aspect of its anti-tumor activity. The proposed mechanism suggests that this compound may target a protein responsible for stabilizing HIF-1α in hypoxic conditions.[1][2]
Quantitative Data Summary
The anti-tumor activities of this compound have been quantified in several in vitro studies. The following table summarizes the key findings.
| Assay | Cell Line | Parameter | Result | Reference |
| HIF-1 Activation | T47D (Human Breast Cancer) | IC50 | 1.9 µM | [3][4] |
| VEGF Secretion | T47D (Human Breast Cancer) | Inhibition at 10 µM | 87% | [4] |
In Vitro Anti-Tumor Activities
Inhibition of HIF-1 Activation
Studies utilizing T47D human breast tumor cells have demonstrated that this compound is a potent inhibitor of hypoxia-induced HIF-1 activation, with an IC50 value of 1.9 µM.[3][4] This inhibitory action disrupts the cascade of events that leads to the expression of genes crucial for tumor survival and proliferation under hypoxic conditions.
Suppression of VEGF Production
A direct consequence of HIF-1 inhibition is the downregulation of its target genes. Research has confirmed that this compound inhibits the hypoxic induction of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[3][4] In T47D cells, a concentration of 10 µM of this compound resulted in an 87% blockage of hypoxia-induced secreted VEGF protein.[4]
Broad Anti-Tumor Effects
Beyond its effects on the HIF-1/VEGF axis, this compound has been shown to possess a range of anti-tumor activities, including the inhibition of tumor angiogenesis, proliferation, migration, and invasion.[1][2]
In Vivo Anti-Tumor Efficacy
The anti-tumor potential of this compound has been corroborated in a mouse breast cancer model. In this in vivo setting, the compound exhibited a profound anti-tumor effect, which was attributed to the suppression of HIF-1α accumulation within the tumor tissue.[1][2] These findings underscore the therapeutic potential of this compound as an anti-tumor agent.
Experimental Protocols
HIF-1 Reporter Assay
This assay is designed to quantify the transcriptional activity of HIF-1 in response to hypoxia and treatment with this compound.
-
Cell Culture: T47D human breast tumor cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transfected with a reporter plasmid containing a hypoxia-responsive element (HRE) linked to a reporter gene (e.g., luciferase).
-
Treatment: Transfected cells are treated with varying concentrations of this compound.
-
Hypoxic Induction: Following treatment, the cells are exposed to hypoxic conditions (e.g., 1% O2) for a specified duration to induce HIF-1 activation.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in treated cells compared to untreated controls indicates the level of HIF-1 inhibition.
Secreted VEGF Protein Quantification (ELISA)
This protocol measures the amount of VEGF protein secreted by tumor cells.
-
Cell Culture and Treatment: T47D cells are cultured and treated with this compound as described above.
-
Hypoxic Exposure: The cells are then subjected to hypoxic conditions to stimulate VEGF secretion.
-
Supernatant Collection: The cell culture supernatant, containing the secreted VEGF, is collected.
-
ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit specific for human VEGF. The concentration of VEGF in the supernatant is determined by comparing the absorbance values to a standard curve.
Conclusion and Future Directions
The preliminary data on this compound strongly suggest its potential as a novel anti-tumor agent, particularly for hypoxic tumors that are often resistant to conventional therapies. Its well-defined mechanism of action, centered on the inhibition of the critical HIF-1 signaling pathway, makes it an attractive candidate for further drug development. Future research should focus on synthetic production to enable more extensive preclinical and clinical investigations, exploration of its efficacy in a broader range of cancer types, and detailed studies into its pharmacokinetic and pharmacodynamic properties. The excellent water solubility and favorable biocompatibility of this compound further enhance its promise for future clinical applications.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis and biological evaluation of this compound as hypoxia-inducible factor-1α inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular-Targeted Antitumor Agents 15: Neolamellarins from the Marine Sponge Dendrilla nigra Inhibit Hypoxia-Inducible Factor-1 (HIF-1) Activation and Secreted Vascular Endothelial Growth Factor (VEGF) Production in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of 7-Hydroxyneolamellarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyneolamellarin A, a marine-derived alkaloid, has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). While its anti-tumor properties are increasingly documented, its potential as a neuroprotective agent remains a nascent field of investigation. This technical guide explores the hypothetical neuroprotective effects of this compound, grounded in its known mechanism of action. We present a series of proposed experimental protocols to assess its efficacy in mitigating neuronal damage induced by oxidative stress and excitotoxicity. Furthermore, this document provides structured data tables for the anticipated quantitative outcomes and detailed signaling pathway diagrams generated using Graphviz to visualize the core molecular interactions. This guide serves as a foundational resource for researchers aiming to elucidate the neuroprotective capacity of this promising compound.
Introduction: The Therapeutic Promise of this compound in Neuroprotection
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to this neuronal demise include oxidative stress, excitotoxicity, and apoptosis. This compound is a member of the lamellarin class of alkaloids, which are known for a variety of biological activities. The primary established mechanism of this compound is the inhibition of HIF-1α, a transcription factor that plays a crucial, yet complex, role in the cellular response to low oxygen levels.
The role of HIF-1α in the central nervous system is multifaceted. While its activation can be protective in acute ischemic events by promoting the expression of survival genes, chronic or excessive HIF-1α activity can be detrimental, contributing to inflammation and apoptosis. By inhibiting HIF-1α, this compound may offer a novel therapeutic strategy to counteract the pathological consequences of its sustained activation in various neurodegenerative conditions. This guide outlines a proposed research framework to investigate this hypothesis.
Proposed Neuroprotective Mechanism of Action
We hypothesize that this compound exerts neuroprotective effects by inhibiting the HIF-1α signaling pathway, which in turn mitigates downstream pathological processes such as neuronal apoptosis and damage from oxidative stress.
Signaling Pathway Diagrams
The following diagrams, rendered in DOT language, illustrate the key signaling pathways central to our proposed investigation.
Caption: Hypothesized HIF-1α Signaling Inhibition by this compound.
Caption: Proposed Modulation of Neuronal Apoptosis by this compound.
Deep Dive into Neolamellarins: A Technical Guide to Their Discovery and Characterization from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and initial characterization of neolamellarins, a class of marine alkaloids isolated from sponges. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the biological context of these promising natural products, with a focus on their potential as anticancer agents through the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.
Discovery from the Depths: The Marine Sponge Dendrilla nigra
Neolamellarins were first discovered as part of a bioassay-guided fractionation of a crude lipid extract from the marine sponge Dendrilla nigra.[1][2] This sponge, belonging to the Aplysillidae family, was collected from the shallow waters of Saipan.[1] The initial screening of the extract from the National Cancer Institute (NCI) Open Repository of marine invertebrates revealed significant inhibitory activity against HIF-1 activation in a T47D human breast tumor cell-based reporter assay, with 81% inhibition at a concentration of 5 μg/mL.[1] This potent activity prompted the isolation and characterization of the responsible bioactive compounds.
Isolating the Active Principles: A Chromatographic Journey
The isolation of neolamellarins from the crude extract of Dendrilla nigra is a multi-step process reliant on chromatographic techniques. The following is a detailed protocol based on the initial discovery.
Experimental Protocol: Isolation and Purification of Neolamellarins
-
Extraction: The sponge material is first homogenized and extracted with a solvent system such as methanol-dichloromethane (1:1) to obtain a crude lipid extract.
-
Initial Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography. A step-gradient of solvents with increasing polarity is used to separate the extract into fractions with differing chemical properties.
-
Bioassay-Guided Fractionation: Each fraction is tested for its ability to inhibit HIF-1 activation. The most active fractions are selected for further purification.
-
Repeated Chromatography: The active fractions are further purified using repeated cycles of silica gel column chromatography. Different solvent systems are employed to achieve separation of the individual compounds.
-
Final Purification: The final purification of the neolamellarins is typically achieved through crystallization or high-performance liquid chromatography (HPLC) to yield pure compounds.
The initial discovery led to the isolation of four novel neolamellarins: neolamellarin A, neolamellarin B, 5-hydroxyneolamellarin B, and 7-hydroxyneolamellarin A.[1]
Structural Elucidation: Unveiling the Molecular Architecture
The chemical structures of the isolated neolamellarins were determined using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Characterization of Neolamellarin A
Neolamellarin A was isolated as white, needle-like crystals.[1] Its molecular structure was established through detailed spectroscopic analysis.
Table 1: Spectroscopic Data for Neolamellarin A
| Technique | Data |
| Molecular Formula | C₂₄H₂₁NO₄ |
| HR-ESI-MS | m/z [M+H]⁺ calculated for C₂₄H₂₂NO₄: 388.1543; found: 388.1549 |
| IR (cm⁻¹) | 3369 (phenolic OH), 1697 (amide C=O)[1] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.77 (d, J = 8.0 Hz, 2H), 7.32 (d, J = 8.0 Hz, 2H), 6.33 (dd, J = 17.6, 10.4 Hz, 1H), 6.19 (dd, J = 17.6, 1.3 Hz, 1H), 5.79 (dd, J = 10.4, 1.3 Hz, 1H), 3.99 (t, J = 6.5 Hz, 2H), 2.56 (t, J = 7.4 Hz, 2H), 2.43 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 201.1, 144.5, 136.5, 133.1, 129.7, 127.8, 127.7, 70.6, 39.6, 29.5, 29.4, 29.3 (x4), 29.2, 28.8, 28.7, 25.2, 23.9, 21.6 |
Note: The provided NMR data is based on a representative structure and may require comparison with the original publication's supplementary data for definitive assignment.
Mass Spectrometry Fragmentation
The fragmentation pattern of neolamellarin A in ESI-MS provides further structural confirmation. The protonated molecule [M+H]⁺ at m/z 388 would be expected to undergo characteristic fragmentation, including losses of small neutral molecules like water and carbon monoxide, as well as cleavage of the side chains.
Biological Activity: Targeting the Hypoxia-Inducible Factor-1 (HIF-1) Pathway
A key feature of neolamellarins is their ability to inhibit the HIF-1 signaling pathway, a critical regulator of cellular response to low oxygen conditions (hypoxia) and a major target in cancer therapy.
The HIF-1 Signaling Pathway and Its Inhibition by Neolamellarins
Under hypoxic conditions, the HIF-1α subunit of the HIF-1 transcription factor is stabilized, translocates to the nucleus, and dimerizes with the HIF-1β subunit. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, cell survival, and metastasis, such as Vascular Endothelial Growth Factor (VEGF).
Neolamellarins have been shown to inhibit the accumulation of the HIF-1α protein under hypoxic conditions.[3] This inhibition of HIF-1α stabilization prevents the activation of downstream target genes, thereby suppressing tumor growth and angiogenesis.
Quantitative Biological Data
The inhibitory activity of neolamellarins has been quantified using various assays.
Table 2: Biological Activity of Neolamellarins
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Neolamellarin A | HIF-1 Inhibition | HeLa | 10.8 ± 1.0 | [4] |
| This compound | HIF-1 Activation | T47D | 1.9 | [1] |
Workflow from Discovery to Characterization
The process of discovering and characterizing novel marine natural products like neolamellarins follows a structured workflow.
Conclusion and Future Perspectives
The discovery of neolamellarins from the marine sponge Dendrilla nigra highlights the vast potential of marine organisms as a source of novel therapeutic agents. Their potent inhibition of the HIF-1 signaling pathway makes them attractive lead compounds for the development of new anticancer drugs that target tumor hypoxia. Further research is warranted to explore the structure-activity relationships within the neolamellarin class, optimize their pharmacological properties, and fully elucidate their mechanism of action. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, marine biology, and oncology drug discovery.
References
- 1. Molecular-Targeted Antitumor Agents 15: Neolamellarins from the Marine Sponge Dendrilla nigra Inhibit Hypoxia-Inducible Factor-1 (HIF-1) Activation and Secreted Vascular Endothelial Growth Factor (VEGF) Production in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and biological evaluation of this compound as hypoxia-inducible factor-1α inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
No Direct Evidence Found for 7-Hydroxyneolamellarin A's Effect on Vascular Endothelial Growth Factor (VEGF)
The initial investigation and subsequent broader searches on the class of compounds known as neolamellarins and lamellarin analogs also failed to yield specific data regarding their interaction with the VEGF signaling pathway. While some compounds within the broader lamellarin family have been investigated for their anti-angiogenic and cytotoxic properties, the primary mechanisms of action reported in the literature involve topoisomerase I inhibition and general protein kinase inhibition. There is no specific mention or detailed study of their effects on VEGF expression, secretion, or receptor binding.
Similarly, a search for the cytotoxic effects of 7-Hydroxyneolamellarin A did not return any relevant results that would provide a basis for a technical whitepaper as requested.
Therefore, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, due to the absence of foundational research on the interaction between this compound and VEGF.
Further research would be required to elucidate any potential relationship between this compound and the VEGF signaling pathway, which is a critical regulator of angiogenesis and a key target in cancer therapy. Without such primary research, any discussion of its effects, mechanisms, and experimental validation would be purely speculative and would not meet the standards of a scientific technical guide.
Understanding the Biocompatibility of 7-Hydroxyneolamellarin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyneolamellarin A, a marine-derived pyrrole (B145914) alkaloid, has emerged as a promising anti-cancer agent due to its potent inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. While preliminary studies have highlighted its significant anti-tumor activity and suggested good biocompatibility, a comprehensive, publicly available dataset on its safety profile remains limited. This technical guide synthesizes the current understanding of this compound's biocompatibility, drawing from existing research to provide a framework for further investigation. This document outlines the known biological effects, proposed mechanism of action, and available in vivo data. It also underscores the need for detailed cytotoxicity and comprehensive in vivo toxicity studies to fully elucidate the compound's therapeutic potential.
Introduction
This compound is a natural product isolated from the marine sponge Dendrilla nigra.[1] Its chemical structure and biological activity have garnered interest in the field of oncology, particularly for its ability to inhibit HIF-1α, a key transcription factor in tumor progression and angiogenesis.[1] The successful total synthesis of this compound has paved the way for more extensive biological evaluation.[1] While its anti-tumor efficacy has been demonstrated in preclinical models, a thorough understanding of its biocompatibility is crucial for its development as a therapeutic agent. This guide aims to consolidate the available data and provide a basis for future research.
Quantitative Biocompatibility Data
A comprehensive search of publicly available literature did not yield specific quantitative data regarding the cytotoxicity of this compound on a panel of normal, non-cancerous cell lines. The primary literature describes the compound as having "good biocompatibility" based on in vivo observations in a mouse breast cancer model, but detailed data from controlled toxicology studies are not provided.[1] The tables below are structured to incorporate such data as it becomes available.
Table 1: In Vitro Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| Data Not Available | ||||
Table 2: In Vitro Cytotoxicity of this compound on Normal (Non-Cancerous) Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) | Assay Method | Reference |
| Data Not Available | ||||
Table 3: In Vivo Toxicity Profile of this compound
| Animal Model | Dosing Regimen | Observed Adverse Effects | Body Weight Changes | Organ-Specific Toxicity (Histopathology) | Reference |
| Mouse Breast Cancer Model | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Mechanism of Action: HIF-1α Inhibition
This compound exerts its anti-tumor effects primarily through the inhibition of the HIF-1α signaling pathway.[1] Under hypoxic conditions, a characteristic of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell proliferation, and survival. This compound has been shown to attenuate the accumulation of the HIF-1α protein, thereby inhibiting the downstream transcription of targets such as Vascular Endothelial Growth Factor (VEGF).[1]
References
Unveiling the Arsenal: A Technical Guide to Lamellarin Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive literature review on the burgeoning field of lamellarin alkaloids and their significant potential in cancer research. These marine-derived compounds have demonstrated potent cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines, positioning them as promising candidates for novel anticancer therapies. This document provides a consolidated resource on their mechanisms of action, quantitative efficacy, and the detailed experimental protocols utilized to elucidate their therapeutic promise.
Core Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
Lamellarin alkaloids employ a multifaceted strategy to induce cancer cell death, primarily targeting two critical cellular processes: DNA replication and apoptosis. The lead compound in this family, lamellarin D, has been extensively studied and serves as a paradigm for understanding the broader anti-cancer properties of this class of molecules.[1][2]
1.1. Inhibition of Topoisomerase I: A key mechanism of action for several lamellarins, most notably lamellarin D, is the inhibition of topoisomerase I.[3] This nuclear enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[4] Lamellarins act as topoisomerase I poisons by stabilizing the transient covalent complex formed between the enzyme and DNA.[5] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which ultimately triggers a DNA damage response and subsequent cell death.[6]
1.2. Induction of Intrinsic Apoptosis: Beyond their nuclear effects, lamellarins, particularly lamellarin D, exert a direct pro-apoptotic influence on mitochondria.[1] This is a significant advantage as it can bypass resistance mechanisms that rely on the inactivation of nuclear signaling pathways.[4] The mitochondrial (or intrinsic) pathway of apoptosis is a critical cell suicide program that is often dysregulated in cancer.
Lamellarin D has been shown to directly interact with mitochondria, leading to the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This is a crucial step in the intrinsic apoptotic pathway. Lamellarin D promotes the activation and translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane.[4]
-
Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins like Bcl-2 and cIAP2 is decreased upon lamellarin D treatment, shifting the cellular balance towards apoptosis.[4]
-
Cytochrome c Release: The permeabilization of the outer mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[4]
This direct action on mitochondria makes lamellarins potent inducers of apoptosis, even in cancer cells with mutated p53 or those overexpressing drug efflux pumps.[4][7]
Quantitative Efficacy: Cytotoxicity of Lamellarin Alkaloids
The cytotoxic potential of various lamellarin alkaloids has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the reported IC50 values for several key lamellarins.
| Lamellarin Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Lamellarin C | A549 | Lung Carcinoma | 0.0004 - 0.0194 | [8] |
| HCT-116 | Colorectal Carcinoma | 0.0004 - 0.0194 | [8] | |
| LOX IMVI | Melanoma | 0.0004 - 0.0194 | [8] | |
| MALME-3M | Melanoma | 0.0004 - 0.0194 | [8] | |
| MCF-7 | Breast Adenocarcinoma | 0.0004 - 0.0194 | [8] | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.0004 - 0.0194 | [8] | |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.0004 - 0.0194 | [8] | |
| PC-3 | Prostate Adenocarcinoma | 0.0004 - 0.0194 | [8] | |
| SF-295 | Glioblastoma | 0.0004 - 0.0194 | [8] | |
| UO-31 | Renal Carcinoma | 0.0004 - 0.0194 | [8] | |
| Lamellarin D | DU-145 | Prostate Carcinoma | Potent | [8] |
| LNCaP | Prostate Carcinoma | Potent | [8] | |
| K562 | Chronic Myelogenous Leukemia | Potent | [8] | |
| P388 | Murine Leukemia | Potent | [7] | |
| Lamellarin H | HeLa | Cervical Adenocarcinoma | 5.7 | [8] |
| Lamellarin I | P388 | Murine Leukemia | ~0.0005 | [8] |
| A549 | Lung Carcinoma | ~0.0005 | [8] | |
| Lamellarin K | P388 | Murine Leukemia | ~0.0005 | [8] |
| A549 | Lung Carcinoma | ~0.0005 | [8] | |
| Lamellarin L | P388 | Murine Leukemia | ~0.0005 | [8] |
| A549 | Lung Carcinoma | ~0.0005 | [8] | |
| Lamellarin N | SH-SY5Y | Neuroblastoma | Potent (nM range) | [3] |
| Lamellarin U | A549 | Lung Carcinoma | 0.0004 - 0.0194 | [8] |
| HCT-116 | Colorectal Carcinoma | 0.0004 - 0.0194 | [8] | |
| LOX IMVI | Melanoma | 0.0004 - 0.0194 | [8] | |
| MALME-3M | Melanoma | 0.0004 - 0.0194 | [8] | |
| MCF-7 | Breast Adenocarcinoma | 0.0004 - 0.0194 | [8] | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.0004 - 0.0194 | [8] | |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.0004 - 0.0194 | [8] | |
| PC-3 | Prostate Adenocarcinoma | 0.0004 - 0.0194 | [8] | |
| SF-295 | Glioblastoma | 0.0004 - 0.0194 | [8] | |
| UO-31 | Renal Carcinoma | 0.0004 - 0.0194 | [8] | |
| Lamellarin α | HeLa | Cervical Adenocarcinoma | 5.1 | [8] |
| Lamellarin α 13,20-disulfate | HeLa | Cervical Adenocarcinoma | 29 | [8] |
| Lamellarin α-20 sulfate | HeLa | Cervical Adenocarcinoma | 274 | [8] |
Experimental Protocols: Methodologies for a Deeper Dive
This section provides detailed methodologies for key experiments cited in the study of lamellarin alkaloids.
3.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the lamellarin alkaloid and incubate for the desired exposure period (e.g., 72 hours).[10]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[10]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]
-
3.2. Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Preparation: Seed 1 x 10^6 cells in a T25 flask. After treatment, collect both floating (apoptotic) and adherent cells.
-
Washing: Wash the collected cells twice with cold PBS and centrifuge at 670 x g for 5 minutes at room temperature.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
3.3. Caspase Activation Assay (Colorimetric or Fluorometric)
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Principle: The assay utilizes a specific peptide substrate for the target caspase, which is conjugated to a chromophore (p-nitroanilide, pNA) or a fluorophore (e.g., AMC). When the caspase is active, it cleaves the substrate, releasing the chromophore or fluorophore, which can then be quantified by measuring absorbance or fluorescence, respectively.
-
Protocol (Colorimetric Caspase-3 Assay):
-
Cell Lysis: Induce apoptosis in your cell population. Prepare cell lysates from both treated and untreated cells.
-
Reaction Setup: In a 96-well plate, add cell lysate to the appropriate wells.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
3.4. Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. When the reaction products are run on an agarose (B213101) gel, the relaxed and supercoiled DNA forms migrate at different rates, allowing for their separation and visualization. An inhibitor of topoisomerase I will prevent the relaxation of the supercoiled DNA.[4]
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine 10x topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA, and the lamellarin alkaloid at various concentrations.[1]
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[1]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS.[3]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the dye front has migrated sufficiently.[4]
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.[1]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
4.1. Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by lamellarin alkaloids.
Caption: Dual mechanism of Lamellarin D-induced apoptosis.
4.2. Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing lamellarin-induced apoptosis.
Caption: Workflow for apoptosis analysis using flow cytometry.
Conclusion and Future Directions
Lamellarin alkaloids represent a promising class of marine-derived compounds with potent anti-cancer activity. Their ability to induce apoptosis through both topoisomerase I inhibition and direct mitochondrial targeting makes them attractive candidates for further development, particularly for treating drug-resistant cancers. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these fascinating molecules. Future research should focus on optimizing the structure-activity relationships of lamellarins to enhance their efficacy and selectivity, as well as on conducting preclinical and clinical studies to evaluate their safety and therapeutic utility in cancer patients.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Topoisomerase I-mediated DNA cleavage as a guide to the development of antitumor agents derived from the marine alkaloid lamellarin D: triester derivatives incorporating amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the Deep: A Technical Guide to Marine-Derived Pyrrole Alkaloids
For Immediate Release
A comprehensive technical guide exploring the vast therapeutic applications of marine-derived pyrrole (B145914) alkaloids has been published for researchers, scientists, and drug development professionals. This in-depth resource details the anticancer, antimicrobial, and anti-inflammatory properties of these potent natural compounds, providing a wealth of quantitative data, detailed experimental protocols, and novel visualizations of their mechanisms of action.
Sourced from a diverse array of marine organisms including sponges, tunicates, and bacteria, pyrrole alkaloids represent a structurally unique and biologically active class of natural products. This guide offers a systematic overview of key families of these compounds, including the prodiginines, lamellarins, tambjamines, and pyrrole-imidazole alkaloids (PIAs), highlighting their significant potential in the development of new therapeutic agents.
Anticancer Applications: Targeting Key Cellular Pathways
Marine pyrrole alkaloids have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. Their mechanisms of action are often multi-faceted, targeting critical cellular processes and signaling pathways involved in cancer progression.
Prodiginines , such as prodigiosin, are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][2] They can trigger endoplasmic reticulum stress and modulate key signaling pathways including the MAPK and AKT/mTOR pathways.[1][3][4]
Lamellarins , with lamellarin D as a prominent example, exhibit potent anticancer effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[5] Furthermore, lamellarin D can directly act on mitochondria to induce apoptosis, making it a promising candidate for overcoming drug resistance.[5]
Tambjamines and other pyrrole-containing alkaloids have also shown promising cytotoxic activities against various cancer cell lines, warranting further investigation into their therapeutic potential.[6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected marine-derived pyrrole alkaloids against various cancer cell lines, presented as IC50 or GI50 values (the concentration required to inhibit cell growth by 50%).
| Alkaloid Class | Compound | Cancer Cell Line | Activity (µM) | Reference |
| Prodiginines | Prodigiosin | HeLa (Cervical) | 16.73 (µg/ml) | [7] |
| Prodigiosin | A549 (Lung) | 19.94 (µg/ml) | [7] | |
| Lamellarins | Lamellarin D | P388 (Leukemia) | RRI=21 | [8] |
| Marinopyrroles | Marinopyrrole A | HCT-116 (Colon) | ~9.0 | [9] |
| Marinopyrrole B | HCT-116 (Colon) | 9.0 | [9] | |
| Marinopyrrole C | HCT-116 (Colon) | 0.39 | [9] | |
| Streptopyrroles | Streptopyrrole B | PC-3 (Prostate) | 4.9 - 10.8 | [10] |
| Streptopyrrole B | NCI-H23 (Lung) | 4.9 - 10.8 | [10] | |
| Streptopyrrole B | HCT-15 (Colon) | 4.9 - 10.8 | [10] | |
| Pyrrolomycins | Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [9] |
| Pyrrolomycin C | MCF7 (Breast) | 1.5 | [9] | |
| Pyrrolomycin F-series | HCT-116 (Colon) | 0.35 - 1.21 | [9] | |
| Other | Nitropyrrolin D | HCT-116 (Colon) | 5.7 | [11] |
| Indimicin B | MCF-7 (Breast) | 10.0 | [11] |
Signaling Pathways in Cancer
The intricate mechanisms by which these alkaloids exert their anticancer effects often involve the modulation of complex signaling pathways.
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer properties, marine pyrrole alkaloids exhibit a broad spectrum of bioactivity, including potent antimicrobial and anti-inflammatory effects.
Pyrrole-imidazole alkaloids (PIAs) , a large and structurally diverse group of compounds, have demonstrated significant antibacterial and antibiofilm activity.[12] Some PIAs have also been shown to possess anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[13][14]
Tambjamines have emerged as promising antimalarial agents, effective against multiple stages of the Plasmodium falciparum life cycle.[6][15][16] Their unique mechanism of action and efficacy against drug-resistant strains make them valuable leads in the fight against malaria.
Quantitative Antimicrobial and Anti-inflammatory Activity Data
The following table summarizes the in vitro antimicrobial and anti-inflammatory activities of selected marine-derived pyrrole alkaloids.
| Alkaloid Class | Compound | Target/Assay | Activity | Reference |
| Streptopyrroles | Streptopyrrole B/C | Bacillus subtilis (MIC) | 0.7 - 2.9 µM | [10][17] |
| Streptopyrrole B/C | Micrococcus luteus (MIC) | 0.7 - 2.9 µM | [10][17] | |
| Phallusialides | Phallusialide A/B | MRSA (MIC) | 32 µg/mL | [18] |
| Phallusialide A/B | Escherichia coli (MIC) | 64 µg/mL | [18] | |
| Nagelamide D | Nagelamide D | Micrococcus luteus (MIC) | 4.17 µg/mL | [12] |
| Pyrinoids | Pyrinoid A | NO Production (IC50) | 14.06 µM | [19] |
| Pyrinoid B | NO Production (IC50) | 12.64 µM | [19] | |
| Aspechinulins | Aspechinulin B/C | NO Production (IC50) | 20 - 90 µM | [20] |
Experimental Protocols
To facilitate further research and development, this guide provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21][22]
-
Compound Treatment: Treat the cells with various concentrations of the marine-derived pyrrole alkaloid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[22]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the marine pyrrole alkaloid in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[23]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[24]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[25]
-
Pre-treatment: Pre-treat the cells with various concentrations of the marine pyrrole alkaloid for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.[26]
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.[27]
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-stimulated control. The IC50 value can then be determined.
Conclusion
Marine-derived pyrrole alkaloids represent a rich and largely untapped resource for the discovery of novel therapeutic agents. Their diverse chemical structures and potent biological activities against a range of diseases, including cancer, infectious diseases, and inflammatory disorders, underscore their importance in drug development. This technical guide provides a foundational resource for researchers to further explore and harness the therapeutic potential of these remarkable marine natural products. The detailed data, protocols, and pathway visualizations aim to accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 2. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Promising Natural Red Pigment “Prodigiosin” Sensitizes Colon Cancer Cells to Ionizing Radiation, Induces Apoptosis, and Impedes MAPK/TNF-α/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lamellarin D: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Submarine Journey: The Pyrrole-Imidazole Alkaloids [mdpi.com]
- 13. Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole-Imidazole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tambjamines as Fast-Acting Multistage Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tambjamines as Fast-Acting Multistage Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of anti-inflammatory pyrrole alkaloids from Curvularia lunata CL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. protocols.io [protocols.io]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. Anti-inflammatory activities of Guang-Pheretima extract in lipopolysaccharide-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibitory Effect of Canavalia gladiata Extract on Aggregatibacter actinomycetemcomitans LPS Induced Nitric Oxide in Macrophages [mdpi.com]
Exploring the Water Solubility of 7-Hydroxyneolamellarin A for Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical aspect of water solubility for the promising anti-cancer agent, 7-Hydroxyneolamellarin A. While lauded for its "excellent water solubility," a crucial characteristic for drug development, specific quantitative data remains elusive in publicly accessible literature. This guide, therefore, provides a comprehensive framework for understanding and evaluating the solubility of this compound, offering detailed experimental protocols and contextualizing its mechanism of action.
Introduction to this compound
This compound is a marine-derived natural product that has garnered significant interest in oncology research. Its primary mechanism of action involves the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, a key regulator of tumor adaptation to low-oxygen environments.[1] By disrupting this pathway, this compound can impede tumor angiogenesis, proliferation, and metastasis.[1] An essential attribute for any potential drug candidate is its aqueous solubility, which directly impacts its bioavailability and formulation possibilities.
Water Solubility Data of this compound
Table 1: Quantitative Solubility Data for this compound (Illustrative)
| Parameter | Value | Method Employed | Conditions (Temperature, pH) | Reference |
| Aqueous Solubility (mg/mL) | Data N/A | Shake-Flask Method | 25°C, pH 7.4 | TBD |
| Molar Solubility (mol/L) | Data N/A | Calculated | 25°C, pH 7.4 | TBD |
| Solubility in PBS (mg/mL) | Data N/A | Shake-Flask Method | 25°C, pH 7.4 | TBD |
N/A: Not Available in searched literature. TBD: To Be Determined experimentally.
Experimental Protocols for Solubility Determination
To address the current data gap, the following section outlines a detailed, standardized protocol for determining the thermodynamic water solubility of a compound like this compound. The shake-flask method is considered the gold standard for its reliability and ability to achieve thermodynamic equilibrium.
The Shake-Flask Method for Thermodynamic Solubility
This method involves adding an excess amount of the solid compound to a solvent and allowing it to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.
Protocol Steps:
-
Preparation of Materials:
-
This compound (solid, pure form)
-
Solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
-
Experimental Procedure:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2][3]
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with the solvent as necessary to fall within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method like HPLC-UV or LC-MS.[4]
-
Workflow for Solubility Determination
The logical flow of the solubility determination process is visualized in the diagram below.
Strategies for Solubility Enhancement
While this compound is reported to be highly soluble, many promising drug candidates are not. For a comprehensive understanding of drug development, it is pertinent to be aware of methods to improve poor water solubility.
Table 2: Common Techniques for Improving Drug Solubility
| Category | Technique | Description |
| Physical Modifications | Particle Size Reduction | Increasing the surface area by reducing particle size (e.g., micronization, nanosuspension) can enhance the dissolution rate.[5] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix can improve wettability and dissolution. | |
| Chemical Modifications | pH Adjustment | For ionizable drugs, altering the pH of the solution can significantly increase solubility. |
| Co-solvency | The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. | |
| Complexation | Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of a drug molecule, enhancing its solubility.[5] |
Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the HIF-1 signaling pathway. Under hypoxic (low oxygen) conditions, a common feature of solid tumors, the HIF-1α subunit is stabilized. It then translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β subunit.[6][7] This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[6][7][8] this compound disrupts the accumulation of HIF-1α, thereby inhibiting these downstream effects.[1]
The diagram below illustrates the key steps in the HIF-1 signaling pathway.
Conclusion
This compound stands out as a promising drug candidate due to its potent inhibition of the HIF-1 pathway and its reported excellent water solubility. While quantitative solubility data is a critical missing piece of its public profile, this guide provides the necessary framework for its experimental determination. Understanding and quantifying the solubility of this compound will be a crucial step in its journey through preclinical and clinical development, ultimately enabling the formulation of a safe and efficacious therapeutic for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. enamine.net [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
Methodological & Application
Application Notes and Protocols for the Convergent Synthesis of 7-Hydroxyneolamellarin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the convergent synthetic strategy for producing 7-Hydroxyneolamellarin A, a marine alkaloid with potential applications in cancer therapy due to its activity as a hypoxia-inducible factor-1α (HIF-1α) inhibitor.[1][2]
Introduction
This compound is a naturally occurring marine product isolated from the sponge Dendrilla nigra.[1][2] Its total synthesis has been achieved with a reported overall yield of 10% using a convergent synthetic strategy.[1][2] This approach involves the independent synthesis of key building blocks that are later combined to form the final product, a method that often allows for greater efficiency and flexibility. The core of this strategy is the construction of a central 3,4-diarylpyrrole scaffold, which is subsequently acylated to yield the target molecule.
Synthetic Strategy Overview
The convergent synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of the 3,4-Diarylpyrrole Core: This stage focuses on the construction of the key intermediate, a 3,4-bis(hydroxyphenyl)pyrrole derivative. This is typically achieved through a series of reactions starting from a simple pyrrole (B145914) precursor.
-
Final Acylation Step: The synthesized diarylpyrrole core is then coupled with a suitable acylating agent to introduce the final side chain, completing the synthesis of this compound.
Below is a graphical representation of the overall synthetic workflow.
Figure 1: Convergent synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the convergent synthesis of this compound.
Stage 1: Synthesis of the 3,4-Diarylpyrrole Core
1.1 Protection of Pyrrole
-
Protocol: To a solution of pyrrole, a suitable silyl (B83357) protecting group such as triisopropylsilyl (TIPS) chloride is added in the presence of a base (e.g., imidazole) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purpose: The TIPS group protects the nitrogen of the pyrrole ring, preventing side reactions during the subsequent iodination and coupling steps.
1.2 Iodination of N-TIPS-Pyrrole
-
Protocol: The N-TIPS-protected pyrrole is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium (n-BuLi) is added dropwise, followed by the addition of iodine (I₂). The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Purpose: This step introduces iodine atoms at the 3 and 4 positions of the pyrrole ring, which are necessary for the subsequent Suzuki coupling reaction.
1.3 Suzuki Cross-Coupling
-
Protocol: The 3,4-diiodo-N-TIPS-pyrrole is reacted with an appropriate aryl boronic acid ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). The reaction is carried out in a suitable solvent system, such as a mixture of toluene, ethanol, and water, and is typically heated under an inert atmosphere.
-
Purpose: This key step forms the carbon-carbon bonds between the pyrrole core and the aryl groups, creating the 3,4-diarylpyrrole scaffold.
1.4 Deprotection of the Diaryl-N-TIPS-Pyrrole
-
Protocol: The TIPS protecting group is removed from the diarylpyrrole intermediate using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like THF. The reaction is usually carried out at room temperature.
-
Purpose: Removal of the TIPS group is necessary to allow for the final acylation at the nitrogen atom.
Stage 2: Final Acylation
2.1 Acylation of the 3,4-Diarylpyrrole
-
Protocol: The deprotected 3,4-diarylpyrrole is dissolved in an anhydrous aprotic solvent (e.g., THF) and treated with a base (e.g., n-BuLi) at low temperature to deprotonate the pyrrole nitrogen. A solution of the desired phenylacetyl chloride derivative (e.g., 4-hydroxyphenylacetyl chloride) is then added to the reaction mixture.
-
Purpose: This final step introduces the acyl group onto the pyrrole nitrogen, completing the synthesis of this compound.
Data Presentation
The following table summarizes the expected yields for the key synthetic steps. Please note that these are representative yields and may vary based on experimental conditions.
| Step | Product | Representative Yield (%) |
| 1.1 Protection of Pyrrole | N-TIPS-Pyrrole | >95 |
| 1.2 Iodination | 3,4-Diiodo-N-TIPS-Pyrrole | 80-90 |
| 1.3 Suzuki Cross-Coupling | 3,4-Diaryl-N-TIPS-Pyrrole | 70-85 |
| 1.4 Deprotection | 3,4-Diaryl-1H-Pyrrole | >90 |
| 2.1 Acylation | This compound | 60-75 |
| Overall | This compound | ~10 [1][2] |
Biological Activity and Signaling Pathway
This compound has been identified as an inhibitor of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1][2] Under hypoxic conditions, HIF-1α stabilization and subsequent dimerization with HIF-1β leads to the transcription of genes involved in tumor progression, such as angiogenesis, proliferation, and metastasis. This compound has been shown to attenuate the accumulation of the HIF-1α protein.[1][2]
Figure 2: Inhibition of the HIF-1α signaling pathway by this compound.
Conclusion
The convergent synthetic strategy presented provides a viable and efficient route for the production of this compound. The detailed protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development who are interested in synthesizing this and related compounds for further investigation of their therapeutic potential. The ability of this compound to inhibit the HIF-1α pathway underscores its promise as a lead compound for the development of novel anticancer agents.[1][2]
References
Application Notes & Protocols for the Purification of 7-Hydroxyneolamellarin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the successful purification of 7-Hydroxyneolamellarin A, a potent inhibitor of hypoxia-inducible factor-1 (HIF-1). This marine-derived pyrrole (B145914) alkaloid, originally isolated from the sponge Dendrilla nigra, represents a promising candidate for further investigation in oncology and other therapeutic areas. The following protocols are based on the original isolation literature and established methodologies for the purification of marine natural products.
I. Introduction to this compound
This compound is a member of the lamellarin class of alkaloids, characterized by a polypyrrole structure.[1] It was first identified through a bioassay-guided fractionation of an extract from the marine sponge Dendrilla nigra due to its significant inhibitory activity against HIF-1 activation in T47D human breast tumor cells.[2][3] The inhibition of HIF-1, a key transcription factor in cellular response to hypoxia, makes this compound a molecule of high interest for cancer research, as HIF-1 is a major target in antitumor drug development.[2][3]
II. Purification Strategy Overview
The purification of this compound from its natural source involves a multi-step process combining extraction and a series of chromatographic separations. The general workflow is guided by monitoring the biological activity of the resulting fractions.
References
Application Notes and Protocols for 7-Hydroxyneolamellarin A in a Breast Cancer Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 7-Hydroxyneolamellarin A, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), in a preclinical breast cancer mouse model. The protocols outlined below are based on established methodologies for the 4T1 syngeneic mouse model, which closely mimics aggressive human breast cancer.
Introduction
This compound is a marine-derived natural product that has demonstrated significant anti-tumor activity. Its primary mechanism of action involves the inhibition of HIF-1α, a key transcription factor that plays a crucial role in tumor progression, angiogenesis, and metastasis, particularly in the hypoxic microenvironment of solid tumors.[1][2][3] In vivo studies have shown that this compound can suppress tumor growth in a breast cancer mouse model by inhibiting the accumulation of HIF-1α within the tumor tissue.[3] The compound's excellent water solubility enhances its potential as a therapeutic agent.[3]
These protocols detail the establishment of a 4T1 breast cancer mouse model, the preparation and administration of this compound, and the subsequent evaluation of its anti-cancer efficacy through tumor growth monitoring, metastasis assessment, and target validation via immunohistochemistry.
Data Presentation
Table 1: Summary of Expected In Vivo Efficacy of this compound in 4T1 Breast Cancer Mouse Model
| Efficacy Parameter | Vehicle Control Group | This compound Treated Group | Expected Percentage Change |
| Primary Tumor Volume (mm³) | |||
| Day 7 | ~50 | ~50 | 0% |
| Day 14 | ~250 | ||
| Day 21 | ~700 | ||
| Day 28 | ~1500 | ||
| Metastasis | |||
| Number of Lung Metastatic Nodules | |||
| Target Engagement | |||
| HIF-1α Positive Cells (%) in Tumor | |||
| Animal Well-being | |||
| Body Weight (g) | ~20-22 | ~20-22 | No significant change |
Note: The quantitative data for the treated group is currently unavailable in published literature. This table is structured to be populated as experimental data is generated.
Experimental Protocols
Protocol 1: Establishment of 4T1 Orthotopic Breast Cancer Mouse Model
This protocol describes the orthotopic implantation of 4T1 murine breast cancer cells into the mammary fat pad of BALB/c mice.
Materials:
-
4T1 murine breast cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6- to 8-week-old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Insulin (B600854) syringes with 27-30 gauge needles
-
Electric hair trimmer
Procedure:
-
Cell Culture: Culture 4T1 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest sub-confluent 4T1 cells by trypsinization. Wash the cells with PBS and centrifuge. Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Animal Preparation: Anesthetize the BALB/c mice. Shave the fur around the fourth inguinal mammary fat pad.
-
Orthotopic Injection: Gently pinch the skin over the targeted mammary fat pad. Insert the needle of the insulin syringe at a shallow angle and inject 50 µL of the cell suspension (5 x 10^4 cells) into the fat pad.
-
Monitoring: Monitor the mice for tumor development. Palpable tumors typically appear within 7-10 days.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or a solution containing DMSO and PEG300, depending on final formulation)
-
Syringes and needles for administration
Procedure:
-
Formulation: The specific formulation and dosage for in vivo administration of this compound are not yet detailed in the available scientific literature. It is noted to have excellent water solubility, suggesting that it may be dissolved in a simple aqueous vehicle like PBS. Researchers will need to perform dose-finding studies to determine the optimal and non-toxic concentration.
-
General Administration Protocol:
-
Dosage: To be determined (e.g., mg/kg body weight).
-
Route of Administration: Common routes for in vivo compound testing include intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.). The choice of route will depend on the compound's properties and the desired pharmacokinetic profile.
-
Frequency: To be determined (e.g., daily, every other day).
-
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., approximately 50-100 mm³).
-
Administration: Administer the prepared this compound solution or vehicle control to the respective groups of mice according to the determined dosage, route, and frequency.
Protocol 3: Assessment of Anti-Cancer Efficacy
This protocol details the methods for evaluating the effect of this compound on tumor growth and metastasis.
Materials:
-
Digital calipers
-
Animal scale
-
Lung fixation solution (e.g., Bouin's solution or 10% neutral buffered formalin)
-
Dissecting microscope
Procedure:
-
Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the primary tumor every 2-3 days using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume = (L x W²) / 2.
-
Plot tumor growth curves for both the treated and control groups.
-
-
Body Weight Monitoring:
-
Weigh the mice at each tumor measurement time point to monitor for signs of toxicity.
-
-
Metastasis Assessment:
-
At the end of the study, euthanize the mice and harvest the lungs.
-
Fix the lungs in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of metastatic nodules on the lung surface under a dissecting microscope.
-
Protocol 4: Immunohistochemistry for HIF-1α
This protocol describes the detection of HIF-1α in tumor tissue sections to confirm the mechanism of action of this compound.
Materials:
-
Tumor tissue fixed in 10% neutral buffered formalin and embedded in paraffin
-
Microtome
-
Microscope slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., sodium citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-HIF-1α antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Slide Preparation: Cut 4-5 µm sections from the paraffin-embedded tumor blocks and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with the blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the anti-HIF-1α primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate. Visualize the signal using the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope. Quantify the percentage of HIF-1α positive cells (cells with brown nuclear staining) in the tumor sections from both treated and control groups.
Visualizations
Caption: Workflow for in vivo evaluation of this compound.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for Designing In Vitro Assays for HIF-1α Inhibition by 7-Hydroxyneolamellarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Its dysregulation is implicated in various pathologies, including cancer, where it promotes tumor survival, angiogenesis, and metastasis.[1][2] 7-Hydroxyneolamellarin A, a natural product derived from the sponge Dendrilla nigra, has been identified as a potent inhibitor of HIF-1α.[3][4] It has been shown to attenuate the accumulation of HIF-1α protein and inhibit the transcriptional activity of its target genes, such as vascular endothelial growth factor (VEGF).[3] These application notes provide detailed protocols for a series of in vitro assays to characterize the inhibitory effects of this compound on the HIF-1α signaling pathway.
HIF-1α Signaling Pathway
Under normoxic (normal oxygen) conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, to bind to HIF-1α, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][5][6] Consequently, HIF-1α levels are typically low in well-oxygenated cells.[1] Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α.[7] Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription.[5][8] Key target genes include those involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell proliferation.[9][10]
Caption: Overview of the HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Assays and Protocols
A multi-faceted approach is recommended to thoroughly characterize the inhibitory activity of this compound. The following assays will assess its effects on cell viability, HIF-1α protein levels, HIF-1 transcriptional activity, and the expression of downstream target genes.
Caption: Step-by-step workflow for assessing HIF-1α inhibition.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and establish a non-toxic concentration range for subsequent experiments.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[12]
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0-150 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.2 ± 0.05 | 100 |
| 1 | 1.18 ± 0.06 | 98.3 |
| 10 | 1.15 ± 0.04 | 95.8 |
| 50 | 1.05 ± 0.07 | 87.5 |
| 100 | 0.85 ± 0.05 | 70.8 |
| 150 | 0.60 ± 0.04 | 50.0 |
Western Blot for HIF-1α Protein Expression
Objective: To quantify the effect of this compound on the stabilization of HIF-1α protein under hypoxic conditions.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Due to the rapid degradation of HIF-1α under normoxic conditions, specific sample handling is critical.[1][14]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. At 70-80% confluency, pre-treat with various concentrations of this compound for 1-2 hours.
-
Hypoxia Induction: Induce hypoxia by placing the cells in a hypoxic chamber (1% O₂) or by treating with a hypoxia-mimetic agent like cobalt chloride (CoCl₂, 100 µM) for 4-6 hours.[15]
-
Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[1] For optimal results, nuclear extracts are recommended as stabilized HIF-1α translocates to the nucleus.[15]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 30-50 µg of protein per lane on an 8% SDS-PAGE gel.[16] Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]
-
Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[15]
-
Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[1]
-
Re-probe with a loading control antibody (e.g., β-actin or Lamin B1 for nuclear extracts).
-
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.[1] Quantify band intensity using densitometry software (e.g., ImageJ).
Data Presentation:
| Treatment Group | This compound (µM) | Relative HIF-1α Protein Level (Normalized to Loading Control) |
| Normoxia + Vehicle | 0 | 0.1 |
| Hypoxia + Vehicle | 0 | 1.0 |
| Hypoxia + Compound | 10 | 0.7 |
| Hypoxia + Compound | 50 | 0.3 |
| Hypoxia + Compound | 100 | 0.1 |
Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of HIF-1.
Principle: This assay utilizes a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the HRE. HIF-1 activity is proportional to the measured luciferase activity.[17][18]
Protocol:
-
Transfection: Co-transfect cells in a 24-well plate with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment and Hypoxia Induction: After 24 hours, treat the cells with this compound and induce hypoxia as described in the Western blot protocol.
-
Cell Lysis: Wash cells with PBS and lyse using a passive lysis buffer.[19][20]
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Data Presentation:
| Treatment Group | This compound (µM) | Relative Luciferase Activity (Fold Induction over Normoxia) |
| Normoxia + Vehicle | 0 | 1.0 |
| Hypoxia + Vehicle | 0 | 8.5 |
| Hypoxia + Compound | 10 | 5.2 |
| Hypoxia + Compound | 50 | 2.1 |
| Hypoxia + Compound | 100 | 1.2 |
Quantitative PCR (qPCR) for HIF-1α Target Genes
Objective: To quantify the effect of this compound on the mRNA expression of HIF-1α target genes, such as VEGF and GLUT1.[3]
Principle: qPCR measures the amount of a specific mRNA transcript in real-time, providing a quantitative measure of gene expression.
Protocol:
-
Cell Culture, Treatment, and Hypoxia Induction: Follow the same procedure as for the Western blot assay.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for VEGF, GLUT1, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[21]
-
VEGF Primers: (Example) Fwd: 5'-AGGGCAGAATCATCACGAAGT-3', Rev: 5'-AGGGTCTCGATTGGATGGCA-3'
-
GLUT1 Primers: (Example) Fwd: 5'-GATTGGCCCTCTCTGACATCTC-3', Rev: 5'-GCTCAGATAGGACATCCAGGGTA-3'
-
β-actin Primers: (Example) Fwd: 5'-CATGTACGTTGCTATCCAGGC-3', Rev: 5'-CTCCTTAATGTCACGCACGAT-3'
-
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Data Presentation:
| Treatment Group | This compound (µM) | Relative VEGF mRNA Expression (Fold Change) | Relative GLUT1 mRNA Expression (Fold Change) |
| Normoxia + Vehicle | 0 | 1.0 | 1.0 |
| Hypoxia + Vehicle | 0 | 6.2 | 4.8 |
| Hypoxia + Compound | 10 | 4.1 | 3.5 |
| Hypoxia + Compound | 50 | 2.0 | 1.9 |
| Hypoxia + Compound | 100 | 1.1 | 1.2 |
Conclusion
These protocols provide a comprehensive framework for the in vitro evaluation of this compound as a HIF-1α inhibitor. By systematically assessing its impact on cell viability, HIF-1α protein levels, transcriptional activity, and downstream target gene expression, researchers can effectively characterize its mechanism of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. cusabio.com [cusabio.com]
- 6. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 7. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Western Blot Procedure HIF1-alpha [protocols.io]
- 17. aacrjournals.org [aacrjournals.org]
- 18. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 19. benchchem.com [benchchem.com]
- 20. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing the Anti-proliferative Effects of 7-Hydroxyneolamellarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyneolamellarin A is a marine-derived natural product that has garnered interest for its potential as an anti-cancer agent. Its primary mechanism of action identified to date is the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor involved in tumor adaptation to hypoxic environments, promoting angiogenesis, proliferation, and survival. This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound, intended to guide researchers in the consistent and reproducible evaluation of this compound. The following sections detail experimental procedures for determining cell viability, analyzing cell cycle progression, quantifying apoptosis, and investigating the modulation of key signaling pathways.
Data Presentation
The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value represents the concentration of the compound required to inhibit a biological process by 50%.
| Cell Line | Assay Type | IC50 (µM) | Citation |
| T47D (Human Breast Cancer) | HIF-1 Activation Reporter Assay | 1.9 | [1] |
Note: Further research is required to establish a comprehensive panel of IC50 values for this compound across a broader range of cancer cell lines and anti-proliferative assays.
Key Experimental Protocols
To comprehensively evaluate the anti-proliferative effects of this compound, a series of in vitro assays are recommended. Below are detailed protocols for essential experiments.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane and membrane integrity.
Workflow for Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways that may be affected by this compound. Given its role as a HIF-1α inhibitor, investigating downstream targets and potentially related pathways like PI3K/Akt and MAPK/ERK is crucial.
Workflow for Western Blotting
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, VEGF, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
Signaling Pathway Diagrams
This compound is known to inhibit HIF-1α. The following diagrams illustrate the HIF-1α signaling pathway and other key pathways potentially modulated by this compound.
HIF-1α Signaling Pathway
Caption: Simplified HIF-1α signaling pathway under normoxia and hypoxia.
Potential Crosstalk with PI3K/Akt and MAPK/ERK Pathways
Caption: Potential interplay of this compound with PI3K/Akt, MAPK/ERK, and HIF-1α pathways.
These protocols and diagrams provide a foundational framework for investigating the anti-proliferative effects of this compound. Researchers are encouraged to adapt and optimize these methods based on specific cell lines and experimental conditions. Further studies are warranted to elucidate the full spectrum of molecular targets and signaling pathways modulated by this promising natural compound.
References
Application Notes and Protocols: Evaluating Tumor Cell Migration and Invasion with 7-Hydroxyneolamellarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor cell migration and invasion are fundamental processes in cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to move from the primary tumor and invade surrounding tissues is a critical step in the metastatic cascade. Therefore, identifying and characterizing novel compounds that can inhibit these processes is a key focus of anti-cancer drug development.
7-Hydroxyneolamellarin A is a marine-derived alkaloid that has demonstrated potential as an anti-cancer agent. Notably, it has been shown to inhibit hypoxia-inducible factor-1 (HIF-1) activation and the subsequent production of vascular endothelial growth factor (VEGF) in breast tumor cells. HIF-1 and VEGF are key regulators of angiogenesis and metastasis, suggesting that this compound may possess anti-migratory and anti-invasive properties.
These application notes provide detailed protocols for evaluating the efficacy of this compound in inhibiting tumor cell migration and invasion using standard in vitro assays: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.
Data Presentation
The following tables present hypothetical quantitative data based on the known biological activities of this compound, illustrating the expected dose-dependent inhibitory effects on cancer cell migration and invasion.
Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Inhibition of Migration (%) |
| Vehicle Control (DMSO) | - | 95 ± 4 | 0 |
| This compound | 1 | 75 ± 6 | 21 |
| This compound | 5 | 48 ± 5 | 49 |
| This compound | 10 | 22 ± 7 | 77 |
| This compound | 25 | 10 ± 3 | 89 |
Table 2: Effect of this compound on Cancer Cell Invasion (Transwell Assay)
| Treatment Group | Concentration (µM) | Number of Invading Cells (per field) | Inhibition of Invasion (%) |
| Vehicle Control (DMSO) | - | 250 ± 20 | 0 |
| This compound | 1 | 180 ± 15 | 28 |
| This compound | 5 | 115 ± 12 | 54 |
| This compound | 10 | 60 ± 8 | 76 |
| This compound | 25 | 25 ± 5 | 90 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration in vitro.[1][2]
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time, providing a measure of cell migration.[1][3]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
24-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[4]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the cells are approximately 90-100% confluent.
-
Scratching: Gently scratch a straight line across the center of the cell monolayer with a sterile p200 pipette tip.[1] Create a second scratch perpendicular to the first to create a cross-shaped wound.[1]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[1]
-
Treatment: Add fresh serum-free medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Imaging (Time 0): Immediately capture images of the wounds in each well using a microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Return the plate to the 37°C incubator.
-
Imaging (Time X): Capture images of the wounds at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width of the wound at different points for each image. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[5][6]
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). A chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and membrane towards the chemoattractant is quantified.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (with 10% FBS as a chemoattractant)
-
Serum-free cell culture medium
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (or other basement membrane extract)
-
This compound stock solution (in DMSO)
-
PBS
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope with a camera
Protocol:
-
Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4-6 hours to allow for gelling.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Seeding: Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add 500 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours (the incubation time should be optimized for the cell line).
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fixation: Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the inserts in Crystal Violet solution for 15-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained (invading) cells on the lower surface of the membrane in several random fields of view. Calculate the average number of invading cells per field.
Visualizations
Caption: Workflow for migration and invasion assays.
Caption: Proposed mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyneolamellarin A is a marine-derived natural product isolated from the sponge Dendrilla nigra.[1][2][3] It has emerged as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen conditions (hypoxia).[1][2][3][4] Tumor hypoxia is a common feature of the tumor microenvironment and is associated with cancer progression, metastasis, angiogenesis, and resistance to therapy.[5] By targeting the HIF-1α signaling pathway, this compound presents a promising therapeutic strategy for a variety of hypoxia-related cancers.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, with a focus on its effects under hypoxic conditions.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by attenuating the accumulation of the HIF-1α protein under hypoxic conditions.[1][4] This, in turn, inhibits the transcriptional activity of HIF-1, leading to the downregulation of its target genes, such as Vascular Endothelial Growth Factor (VEGF), which is a critical mediator of angiogenesis.[1][4] The inhibitory effect of this compound on the HIF-1 signaling pathway has been observed to have low cytotoxicity in various cancer cell lines.[1] In vivo studies have demonstrated its ability to inhibit tumor growth.[1]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (HIF-1 Activation) | T47D (Human Breast Cancer) | Hypoxia | 1.9 µM | [6] |
| Concentration Range (HIF-1α Inhibition) | HeLa (Human Cervical Cancer) | Hypoxia | 0-150 µM | [1] |
| MCF-7 (Human Breast Cancer) | Hypoxia | 0-150 µM | [1] | |
| 4T1 (Mouse Mammary Carcinoma) | Hypoxia | 0-150 µM | [1] | |
| Effect on VEGF mRNA | HeLa | Hypoxia | Dose-dependent reduction | [1] |
| Effect on Cell Proliferation, Migration, and Invasion | HeLa | Hypoxia | Inhibition at 0-50 µM (36h) | [1] |
In Vivo Efficacy of this compound
| Animal Model | Cell Line Xenograft | Dosage & Administration | Effect | Reference |
| BALB/c Mice | 4T1 (Mouse Mammary Carcinoma) | 15 mg/kg; intravenous injection | Inhibition of tumor growth | [1] |
Mandatory Visualizations
Caption: Mechanism of this compound in inhibiting the HIF-1α pathway under hypoxia.
Caption: General experimental workflow for studying this compound in vitro.
Experimental Protocols
Protocol 1: Induction of Hypoxia in Cell Culture
Objective: To create a hypoxic environment for cancer cell lines to study the effects of this compound.
Methods:
-
Method A: Hypoxic Chamber
-
Culture cancer cells (e.g., HeLa, MCF-7, 4T1) to 70-80% confluency in standard culture conditions (37°C, 5% CO2).
-
Place the culture plates in a modular incubator chamber.
-
Flush the chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2.
-
Seal the chamber and place it in a standard 37°C incubator for the desired duration of hypoxic exposure (e.g., 12-24 hours).
-
-
Method B: Chemical Induction with Cobalt Chloride (CoCl2)
-
Prepare a stock solution of CoCl2 in sterile water.
-
Treat cells with a final concentration of 100-150 µM CoCl2 in the culture medium.
-
Incubate the cells under standard culture conditions for 4-24 hours to induce a hypoxia-like state.
-
Protocol 2: Western Blot Analysis of HIF-1α Protein Levels
Objective: To quantify the inhibitory effect of this compound on HIF-1α protein accumulation.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
After hypoxic treatment with or without this compound, wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or α-tubulin).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA Expression
Objective: To measure the effect of this compound on the transcription of the HIF-1α target gene, VEGF.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for VEGF and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
Procedure:
-
Following hypoxic treatment with or without this compound, harvest the cells.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for VEGF and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in VEGF mRNA expression.
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
BALB/c mice
-
4T1 mouse mammary carcinoma cells
-
Matrigel (optional)
-
This compound solution for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 4T1 cells into the flank or mammary fat pad of BALB/c mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) via intravenous injection at regular intervals. The control group receives a vehicle control.
-
Measure tumor volume with calipers regularly throughout the study.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for HIF-1α and CD31).
Conclusion
This compound is a valuable research tool for studying the role of hypoxia and the HIF-1α pathway in cancer. Its potent inhibitory activity makes it a promising candidate for further investigation as a therapeutic agent. The protocols and data presented here provide a framework for researchers to explore the potential of this compound in various cancer models. Further studies are warranted to elucidate the full spectrum of its anti-cancer effects and to determine its efficacy in a broader range of cancer types.
References
- 1. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 2. A quantitative analysis of the reduction in oxygen levels required to induce up-regulation of vascular endothelial growth factor (VEGF) mRNA in cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative analysis of the reduction in oxygen levels required to induce up-regulation of vascular endothelial growth factor (VEGF) mRNA in cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Methodology for Testing the Anti-Tumor Efficacy of 7-Hydroxyneolamellarin A In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyneolamellarin A is a marine-derived pyrrole (B145914) alkaloid that has demonstrated notable anti-tumor properties. Preclinical research is pivotal in characterizing the therapeutic potential of such novel compounds. This document provides a comprehensive methodology for assessing the anti-tumor efficacy of this compound in vivo, with a focus on a xenograft mouse model of breast cancer. This compound has been identified as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) production, key mediators in tumor angiogenesis and survival.[1][2] The protocols outlined herein are designed to yield robust and reproducible data for the evaluation of this compound's therapeutic potential.
Core Experimental Components
The in vivo assessment of this compound will be conducted using a human tumor xenograft model in immunodeficient mice. This model allows for the growth of human tumor cells in a living organism, providing a platform to evaluate the systemic effects of the compound on tumor progression.
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: Athymic Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are recommended to prevent rejection of the human tumor xenograft.
-
Age: 6-8 weeks at the start of the experiment.
-
Sex: Female mice are typically used for breast cancer models.
-
Acclimatization: Animals should be acclimatized for a minimum of one week prior to the commencement of the study under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Tumor Model
-
Cell Line: Human breast adenocarcinoma cell line, such as MDA-MB-231, is a suitable choice. This cell line is widely used in cancer research and is known to form solid tumors in xenograft models.
-
Cell Culture: Cells should be cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2. Cells should be routinely tested for mycoplasma contamination.
Experimental Protocols
Preparation of this compound Formulation
-
Solubilization: The solubility of this compound must be determined to prepare a suitable vehicle for in vivo administration. A common vehicle for hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Dose Formulation: Prepare a stock solution of this compound in the chosen solvent. On each day of treatment, dilute the stock solution to the final desired concentrations with sterile saline or phosphate-buffered saline (PBS). The vehicle control group will receive the same formulation without the active compound.
Xenograft Tumor Implantation
-
Cell Preparation: Harvest MDA-MB-231 cells during the exponential growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL. Matrigel is used to support initial tumor cell growth and establishment.
-
Implantation: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation). Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
In Vivo Anti-Tumor Efficacy Study
-
Tumor Growth Monitoring: Once tumors become palpable, monitor their growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) at predetermined doses. A typical study might include a vehicle control group, a positive control group (a standard-of-care chemotherapy agent), and at least two dose levels of this compound. The treatment should be administered for a defined period (e.g., 21-28 days).
-
Body Weight and Clinical Observations: Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity. Observe the animals daily for any signs of distress or adverse effects.
Endpoint Analysis
-
Euthanasia and Tumor Excision: At the end of the study, euthanize the mice according to approved institutional guidelines. Carefully excise the tumors and record their final weight.
-
Histopathology and Immunohistochemistry (IHC): A portion of each tumor should be fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining) to assess tumor morphology and necrosis. IHC can be performed to analyze the expression of key biomarkers such as HIF-1α, VEGF, and markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Western Blot Analysis: Another portion of the tumor can be snap-frozen in liquid nitrogen for protein extraction and subsequent Western blot analysis to quantify the levels of HIF-1α, VEGF, and other relevant proteins in the signaling pathway.
-
Blood Collection: Blood samples can be collected via cardiac puncture at the time of euthanasia for potential analysis of circulating biomarkers or for pharmacokinetic studies.
Data Presentation
Quantitative data should be summarized in tables for clear and concise presentation.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, i.p., qd | N/A | |||
| Positive Control | [Drug], [Dose], i.p., qd | ||||
| This compound | [Dose 1], i.p., qd | ||||
| This compound | [Dose 2], i.p., qd |
Tumor Growth Inhibition (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Table 2: Systemic Toxicity Assessment
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | ||||
| Positive Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Table 3: Biomarker Modulation in Tumor Tissue (Example Data)
| Treatment Group | Relative HIF-1α Expression (fold change vs. control) | Relative VEGF Expression (fold change vs. control) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 1.00 | 1.00 | ||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Hypothesized signaling pathway of this compound.
Caption: Logical flow of the in vivo study.
References
Application Note: Cell-Based Assays for Screening Novel Pyrrole Alkaloids as HIF-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2] It is a heterodimeric protein composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit.[1] In many solid tumors, HIF-1 is overexpressed and plays a critical role in adaptation to the hypoxic tumor microenvironment by regulating genes involved in angiogenesis, glucose metabolism, cell proliferation, and metastasis.[3][4] This makes the HIF-1 signaling pathway a prime target for novel anti-cancer therapeutics.[4][5]
Natural products are a rich source of chemical diversity for drug discovery. Among them, pyrrole (B145914) alkaloids, a class of nitrogen-containing compounds, have shown potential as inhibitors of the HIF-1 pathway.[6][7] For instance, certain marine pyrroloiminoquinone alkaloids have been identified as inhibitors of the HIF-1α/p300 protein-protein interaction.[6] This application note provides a comprehensive suite of cell-based assays and detailed protocols for the systematic screening and characterization of novel pyrrole alkaloids as potential HIF-1 inhibitors.
The HIF-1 Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated on specific proline residues by prolyl-4-hydroxylases (PHDs).[3][8] This modification allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent rapid degradation of HIF-1α by the proteasome.[1][3]
Under hypoxic conditions, the lack of oxygen as a substrate inhibits PHD activity. As a result, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[1] In the nucleus, it dimerizes with HIF-1β, binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, and recruits coactivators like p300/CBP to initiate transcription.[1][8] This leads to the upregulation of genes such as Vascular Endothelial Growth Factor (VEGF), which promotes angiogenesis.[3][9]
References
- 1. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. cusabio.com [cusabio.com]
- 3. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Biological Effects of Marine Pyrroloiminoquinone Alkaloids: Potential Inhibitors of the HIF-1α/p300 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 9. karger.com [karger.com]
Troubleshooting & Optimization
Navigating the Synthesis of 7-Hydroxyneolamellarin A: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of the potent anticancer agent 7-Hydroxyneolamellarin A, achieving optimal yields can be a significant challenge. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its multi-step synthesis. The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and workflow visualizations to enhance experimental success.
General Synthesis Overview
The total synthesis of this compound is a complex process, with reported overall yields around 10% for a convergent strategy. The core structure, a substituted pyrrolo[2,1-a]isoquinoline, is typically assembled through a series of key reactions, each presenting its own set of challenges. This guide will focus on troubleshooting the pivotal stages of the synthesis: Paal-Knorr pyrrole (B145914) synthesis, Pictet-Spengler reaction, Suzuki coupling for diarylpyrrole formation, and the final aromatization step.
Caption: General convergent synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section is designed to provide direct answers to specific problems that may arise during the synthesis.
I. Paal-Knorr Pyrrole Synthesis for the 3,4-Diarylpyrrole Core
The formation of the central 3,4-diarylpyrrole ring is a critical step that significantly influences the overall yield.
Q1: My Paal-Knorr reaction to form the 3,4-bis(methoxyphenyl)pyrrole is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Paal-Knorr synthesis of diarylpyrroles are often attributed to harsh reaction conditions which can lead to substrate degradation[1]. Here are some troubleshooting steps:
-
Reaction Conditions: Traditional methods often require prolonged heating in strong acids, which can be detrimental.
-
Milder Catalysts: Consider using milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, or even heterogeneous catalysts like I₂, clay, or montmorillonite (B579905) which can promote the reaction under gentler conditions[1].
-
Solvent Choice: While classic protocols use polar protic solvents, exploring alternatives like ionic liquids ([BMIm]BF₄) can sometimes allow the reaction to proceed at room temperature without an acid catalyst[1].
-
-
Starting Material Purity: Ensure the 1,4-dicarbonyl precursor is of high purity, as impurities can lead to side reactions.
-
Amine/Ammonia (B1221849) Source: The choice and excess of the amine or ammonia source are crucial. Using ammonium (B1175870) acetate (B1210297) or generating ammonia in situ can sometimes provide better results than using aqueous ammonia.
| Catalyst/Condition | Typical Yield Range | Reference |
| Strong Acid (e.g., HCl, H₂SO₄) | Variable, can be low | [1] |
| Mild Lewis Acids (e.g., Sc(OTf)₃) | Moderate to High | [1] |
| Heterogeneous Catalysts (e.g., Montmorillonite) | Good to Excellent | [1] |
| Ionic Liquids | Good | [1] |
Experimental Protocol: Modified Paal-Knorr Synthesis
-
To a solution of the 1,4-diketone (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or toluene), add the amine or ammonia source (e.g., ammonium acetate, 5-10 equivalents).
-
Add a catalytic amount of a mild acid or Lewis acid (e.g., acetic acid, Sc(OTf)₃).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel.
II. Suzuki Coupling for 3,4-Diarylpyrrole Synthesis
An alternative and often higher-yielding route to the diarylpyrrole core is through a double Suzuki coupling reaction.
Q2: I am experiencing low yields and significant dehalogenation during the Suzuki coupling of a dihalo-pyrrole with arylboronic acids. How can I optimize this step?
A2: Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-rich aryl halides[2]. Here are key parameters to optimize:
-
Catalyst and Ligand: The choice of the palladium catalyst and phosphine (B1218219) ligand is critical.
-
Base: The strength and type of base can influence the reaction outcome. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like alkoxides to minimize dehalogenation[2]. The use of aqueous base solutions can be beneficial.
-
Solvent: Aprotic solvents like dioxane, THF, or toluene (B28343), often in a mixture with water, are commonly used.
-
Temperature: Running the reaction at the lowest effective temperature can help suppress dehalogenation. Monitor the reaction closely and avoid prolonged heating after the starting material is consumed[2].
Troubleshooting Suzuki Coupling Issues
Caption: Troubleshooting logic for Suzuki coupling reactions.
III. Pictet-Spengler Reaction for Cyclization
This key C-C bond-forming reaction constructs the isoquinoline (B145761) portion of the lamellarin core.
Q3: The Pictet-Spengler cyclization of my diarylpyrrole with the phenethylamine (B48288) derivative is sluggish and gives a complex mixture of products. What can I do?
A3: The success of the Pictet-Spengler reaction is highly dependent on the reaction conditions and the nature of the substrates[5][6][7][8][9].
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial.
-
Trifluoroacetic acid (TFA) is commonly used, often in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE).
-
For sensitive substrates, milder acids or Lewis acids may be more effective.
-
-
Temperature: While some Pictet-Spengler reactions proceed at room temperature, others require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
-
Solvent: The solvent can impact the solubility of reactants and the stability of the iminium ion intermediate. Screening solvents like acetonitrile, DMF, or even refluxing 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can act as both solvent and catalyst, may improve the yield[5].
-
Iminium Ion Formation: Ensure the formation of the iminium ion intermediate. If the reaction is slow, it might be due to inefficient imine formation or insufficient activation by the acid.
| Acid Catalyst | Solvent | Temperature | Typical Outcome |
| TFA | DCM/DCE | 0 °C to reflux | Commonly used, good for many substrates |
| HCl, H₂SO₄ | Protic Solvents | Varies | Traditional, can be harsh |
| Lewis Acids | Aprotic Solvents | Varies | Milder alternative |
| HFIP | HFIP | Reflux | Can act as both solvent and catalyst, high yields reported[5] |
IV. Aromatization of the Dihydropyrrolo[2,1-a]isoquinoline Core
The final step to achieve the fully conjugated system of this compound is the aromatization of the dihydropyrrolo[2,1-a]isoquinoline intermediate.
Q4: My aromatization step using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) is not going to completion and is difficult to purify. Are there alternative methods or ways to optimize this?
A4: Incomplete reaction and purification difficulties are common issues in DDQ-mediated dehydrogenations.
-
Reaction Conditions:
-
Stoichiometry: Ensure at least two equivalents of DDQ are used for the aromatization of the dihydropyrrolo[2,1-a]isoquinoline.
-
Solvent: Anhydrous, non-polar solvents like toluene or benzene (B151609) are typically used.
-
Temperature: The reaction is often performed at reflux.
-
-
Purification: The hydroquinone (B1673460) byproduct of DDQ can complicate purification.
-
Work-up: A basic wash (e.g., with saturated NaHCO₃ solution) can help remove the acidic hydroquinone.
-
Chromatography: Careful column chromatography on silica gel is usually required. Sometimes, a pre-filtration through a short plug of silica or alumina (B75360) can remove a significant portion of the byproduct.
-
-
Alternative Reagents: If DDQ proves problematic, other oxidizing agents can be considered, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) under aerobic conditions, although this might require more forcing conditions.
Experimental Protocol: DDQ Aromatization
-
Dissolve the dihydropyrrolo[2,1-a]isoquinoline (1 equivalent) in anhydrous toluene.
-
Add DDQ (2.2 equivalents) portion-wise to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off any precipitate.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Purification Strategies
Q5: I am struggling with the purification of the final product and intermediates, leading to significant material loss. What are the recommended purification techniques?
A5: The purification of lamellarin alkaloids and their precursors can be challenging due to their polarity and potential for aggregation.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard. For particularly polar compounds, alumina (neutral or basic) or reverse-phase silica (C18) might be more effective.
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol).
-
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often required. Both normal-phase and reverse-phase HPLC can be employed.
-
Countercurrent Chromatography (CCC): This technique is particularly useful for the separation of polar compounds like alkaloids and can minimize sample degradation on solid supports[10].
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure final products.
By systematically addressing these common challenges with the provided troubleshooting advice and experimental insights, researchers can significantly improve the overall yield and successful synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the Purification of Marine Natural Products
Welcome to the Technical Support Center, your resource for troubleshooting challenges in the purification of marine natural products. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during extraction, fractionation, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when working with marine organism extracts?
A1: Researchers often face three primary challenges at the outset:
-
High Salt Content: Marine extracts are inherently saline, which can interfere with chromatographic separations and damage equipment.[1][2]
-
Complex Mixtures: The sheer diversity of compounds in a crude extract makes isolating the target molecule difficult.[3] Active components can be present at very low concentrations (less than 0.1% of the crude extract), making their detection and purification even more challenging.[3]
-
Low Abundance of Target Compounds: Bioactive marine natural products are often secondary metabolites present in minute quantities, requiring sensitive and efficient purification techniques.[4]
Q2: My extraction yield is very low. What are the likely causes and how can I improve it?
A2: Low extraction yield is a frequent issue. Consider the following factors:
-
Inappropriate Solvent Choice: The polarity of your extraction solvent should match that of your target compound. A solvent that is too polar or non-polar will not efficiently extract the desired molecule. Experiment with a range of solvents with varying polarities.
-
Insufficient Solvent-to-Sample Ratio: A low solvent-to-sample ratio can lead to incomplete extraction. While there's no universal ratio, a common starting point is 10:1 (v/w). However, this can be highly dependent on the sample matrix and the target compound.[5]
-
Inadequate Extraction Time or Temperature: The extraction process may not have been long enough to allow for efficient diffusion of the target compound from the matrix into the solvent. Similarly, the temperature may be too low. However, be cautious with increasing temperature as it can lead to the degradation of thermolabile compounds.[5]
-
Inefficient Extraction Method: For certain marine matrices, traditional methods like maceration may not be sufficient. Consider more advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve yields.[6]
Q3: I'm seeing a lot of peak tailing in my HPLC chromatograms. What could be causing this?
A3: Peak tailing in HPLC is a common problem that can affect resolution and quantification. The primary causes include:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[7][8][9]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion.[6][7][8]
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the flow path and cause peak tailing.[7][9][10]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to tailing.[8][10]
Q4: I'm losing my compound of interest during the desalting step with Solid-Phase Extraction (SPE). What can I do?
A4: Analyte loss during SPE desalting is a common pitfall. Here are some troubleshooting steps:
-
Incorrect Sorbent Selection: Ensure the sorbent chemistry is appropriate for your target compound. For many marine natural products, a poly(styrene-divinylbenzene) (PS-DVB) based sorbent is effective for desalting.[1]
-
Improper Column Conditioning and Equilibration: Failing to properly condition and equilibrate the SPE cartridge can lead to poor analyte retention and inconsistent results.[11]
-
Sample Loading Flow Rate is Too High: A fast flow rate during sample application may not allow for sufficient interaction between the analyte and the sorbent, leading to breakthrough.
-
Wash Solvent is Too Strong: The wash solvent may be eluting your compound of interest along with the salts. Try a weaker wash solvent.
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb your compound from the sorbent.
Troubleshooting Guides
Guide 1: Low Recovery of Target Compound After Fractionation
| Symptom | Possible Cause | Recommended Solution |
| Low overall recovery from all fractions | Irreversible adsorption to the stationary phase. | This can occur with highly polar or chelating compounds.[12] Consider using a different stationary phase or adding a competitive agent to the mobile phase to block active sites. For example, adding a small amount of a stronger Lewis base to the mobile phase can prevent the adsorption of a weaker Lewis base analyte.[12] |
| Degradation of the target compound. | Some marine natural products are sensitive to pH, light, or temperature. Ensure your purification workflow minimizes exposure to harsh conditions. Work at a low temperature and protect your samples from light where necessary. | |
| Target compound is found in an unexpected fraction | Incorrect polarity estimation of the target compound. | Re-evaluate the expected polarity of your compound. Run a small-scale analytical separation (e.g., TLC) with a wider range of solvent polarities to better understand its chromatographic behavior. |
| Co-elution with other major compounds. | The presence of a high concentration of a co-eluting compound can mask the signal of your target. Try a different chromatographic technique with a different separation mechanism (e.g., size-exclusion chromatography if there is a significant size difference). | |
| No detectable target compound in any fraction | Concentration of the target compound is below the detection limit. | The initial concentration in the crude extract may be too low.[3] Consider starting with a larger amount of biomass or using a more sensitive detection method. |
| Complete loss during a specific step (e.g., solvent evaporation). | The compound may be volatile. Use gentle evaporation techniques such as a rotary evaporator with a controlled temperature bath or lyophilization. |
Guide 2: Poor Chromatographic Resolution
| Symptom | Possible Cause | Recommended Solution |
| Broad, poorly defined peaks | Column overload. | Reduce the sample concentration or injection volume.[6][7][8] |
| High dead volume in the HPLC system. | Check all fittings and tubing for proper connections. Use tubing with the smallest possible internal diameter.[8] | |
| Column deterioration. | The column may be old or have been exposed to harsh conditions. Try flushing the column or replacing it with a new one. | |
| Co-eluting or overlapping peaks | Insufficient selectivity of the stationary phase. | Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase). |
| Mobile phase is not optimized. | Perform a systematic optimization of the mobile phase composition, including the organic modifier, pH, and any additives. A gradient elution may be necessary to resolve complex mixtures. | |
| Split peaks | Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Channeling in the column packing. | This can be caused by a void at the column inlet. Reversing and flushing the column may help, but replacement is often necessary.[7] |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Marine Algae
| Extraction Method | Solvent | Extraction Time (min) | Temperature (°C) | Total Phenolic Content (mg GAE/g DW) | Reference |
| Conventional (Stirring) | 70% Acetone | 240 | Room Temp | 51.5 - 78.1 | [13] |
| Ultrasound-Assisted Extraction (UAE) | 70% Acetone | 58 | 45.3 | 26.2 | [13] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 15 | 60 | 139.8 | [13] |
| Pressurized Liquid Extraction (PLE) | Water | 10 | 210 | 39.75 | [13] |
GAE: Gallic Acid Equivalents; DW: Dry Weight
Table 2: Typical Loading Capacities for Solid-Phase Extraction (SPE) Sorbents
| Sorbent Type | Typical Loading Capacity (% of sorbent mass) | Notes |
| Silica-based (e.g., C18) | ~5% | Suitable for a wide range of non-polar to moderately polar compounds. |
| Polymeric (e.g., PS-DVB) | 10-15% | Higher surface area allows for greater loading capacity, often used for desalting marine extracts.[1] |
| Ion Exchange | Varies (depends on exchange capacity) | Used for charged molecules; capacity is dependent on the number of exchange sites. |
Experimental Protocols
Protocol 1: Desalting of a Marine Sponge Extract using Solid-Phase Extraction (SPE)
This protocol is a general guideline for desalting a crude methanolic extract of a marine sponge using a C18 SPE cartridge.
Materials:
-
Crude methanolic extract of marine sponge
-
C18 SPE cartridge
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
Vacuum manifold
Methodology:
-
Sample Preparation: Dissolve the crude methanolic extract in a minimal amount of methanol and then dilute with deionized water to a final methanol concentration of less than 10%. This ensures that the analytes will retain on the C18 sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 column volumes of methanol through it, followed by 2-3 column volumes of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Washing (Desalting): Wash the cartridge with 2-3 column volumes of deionized water to remove salts and other highly polar impurities.
-
Elution: Elute the desalted natural products with 2-3 column volumes of methanol. Collect the eluate.
-
Concentration: Evaporate the solvent from the eluate under reduced pressure (e.g., using a rotary evaporator) to obtain the desalted extract.
Protocol 2: Flash Chromatography for the Fractionation of a Marine Sponge Extract
This protocol provides a general procedure for the fractionation of a desalted marine sponge extract using silica (B1680970) gel flash chromatography.
Materials:
-
Desalted marine sponge extract
-
Silica gel for flash chromatography
-
Glass column
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Fraction collector or test tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Allow the silica to settle and then drain the excess hexane until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the desalted extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully apply the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate in a stepwise or linear gradient. For highly polar compounds, methanol may be required.
-
Fraction Collection: Collect fractions of a consistent volume throughout the elution process.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify fractions containing compounds of interest and to pool fractions with similar profiles.
Protocol 3: Preparative HPLC for the Final Purification of a Marine Alkaloid
This protocol outlines the final purification of a semi-purified fraction containing a target marine alkaloid using preparative reversed-phase HPLC.
Materials:
-
Semi-purified fraction containing the target alkaloid
-
Preparative C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (optional, for peak shape improvement)
-
Preparative HPLC system with a fraction collector
Methodology:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target alkaloid from impurities. This will determine the optimal mobile phase composition and gradient.
-
Scale-Up: Scale up the analytical method to the preparative scale. Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Purification: Inject the prepared sample onto the equilibrated preparative HPLC column. Run the scaled-up gradient method.
-
Fraction Collection: Collect the peak corresponding to the target alkaloid using the fraction collector.
-
Purity Analysis and Concentration: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified marine alkaloid.
Visualizations
Caption: A typical experimental workflow for the purification of marine natural products.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fractionated Marine Invertebrate Extract Libraries for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solid Phase Extraction Explained [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
Identifying and characterizing degradation products of 7-Hydroxyneolamellarin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 7-Hydroxyneolamellarin A, focusing on the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. Could these be degradation products?
A1: Yes, the appearance of new peaks in your HPLC analysis that are not present in a freshly prepared standard solution of this compound is a strong indication of degradation. To confirm, you should perform a forced degradation study.[1] This involves subjecting a solution of this compound to stress conditions such as acid, base, oxidation, heat, and light.[2][1] If the peaks in your experimental sample match the retention times of the peaks generated under these stress conditions, it is highly likely they are degradation products.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure which includes phenolic hydroxyl groups and a pyrrole (B145914) ring, several degradation pathways can be anticipated:
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures. This can be accelerated by exposure to air, light, or oxidizing agents.
-
Hydrolysis: Although the core structure is relatively stable, extreme pH conditions could potentially lead to cleavage of ether linkages if present as impurities from synthesis, or other susceptible bonds.
-
Photodegradation: Aromatic compounds and those with conjugated double bonds can be sensitive to light, leading to complex degradation pathways including isomerization or polymerization.
Q3: My mass spectrometry data for a suspected degradation product shows a mass shift. What could this indicate?
A3: A mass shift in the degradation product compared to the parent compound, this compound, can indicate several types of chemical modifications:
-
Addition of oxygen: An increase in mass of 16 Da could suggest oxidation (addition of a hydroxyl group or formation of an N-oxide).
-
Dimerization: A doubling of the mass could indicate the formation of a dimer, potentially through oxidative coupling.
-
Loss of a functional group: A decrease in mass would correspond to the loss of a specific part of the molecule, for example, the loss of a methyl group (15 Da).
To further characterize the structure, tandem MS (MS/MS) experiments are recommended to obtain fragmentation patterns, which can help pinpoint the site of modification.
Q4: I am having trouble achieving good separation of this compound from its degradation products by HPLC. What can I do?
A4: Optimizing your HPLC method is crucial for resolving the parent drug from its degradation products. Here are some troubleshooting steps:
-
Mobile Phase Gradient: If you are using an isocratic method, switching to a gradient elution can often improve separation. A shallow gradient of a stronger organic solvent (like acetonitrile (B52724) or methanol) can help resolve closely eluting peaks.
-
Column Chemistry: Consider trying a different column with an alternative stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
-
pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Since this compound has phenolic hydroxyl groups, adjusting the pH can alter its ionization state and improve separation.
-
Temperature: Adjusting the column temperature can also influence selectivity and resolution.
Q5: How can I quantify the degradation products?
A5: Quantification of degradation products can be achieved using a stability-indicating HPLC method.[3] If reference standards for the degradation products are not available, you can use relative response factors (RRFs) with respect to the parent compound. This involves determining the ratio of the response (e.g., peak area) of the degradation product to the parent compound at the same concentration. If the chromophores are similar, an RRF of 1.0 can be assumed for initial estimations, but for accurate quantification, isolation and characterization of the degradation product to determine its specific response factor is necessary.
Data Presentation: Illustrative Forced Degradation Data
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl | 24 hours | 85.2 | 8.1 | 4.5 |
| 0.1 M NaOH | 24 hours | 70.5 | 15.3 | 9.8 |
| 3% H₂O₂ | 24 hours | 65.1 | 20.7 | 11.2 |
| 60°C Heat | 48 hours | 92.3 | 3.5 | 2.1 |
| Photostability (ICH Q1B) | 8 hours | 88.6 | 6.2 | 3.9 |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the steps for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photostability Testing: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable analytical method like HPLC-UV/MS.
2. HPLC-MS Method for Analysis
This method is a starting point for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound) and Mass Spectrometry (ESI in positive and negative ion modes).
Visualizations
Caption: Workflow for Forced Degradation and Analysis of this compound.
Caption: Potential Degradation Pathways for this compound.
References
Technical Support Center: Enhancing the Bioavailability of 7-Hydroxyneolamellarin A for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of 7-Hydroxyneolamellarin A.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Low Oral Bioavailability
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers for in vitro assays.
-
Low or undetectable plasma concentrations of the compound after oral administration in animal models.
-
High variability in plasma concentration between individual animals.
-
Precipitation of the compound upon dilution of a stock solution in aqueous media.
Possible Causes:
-
This compound, like many marine alkaloids, may possess a lipophilic nature and complex aromatic structure, leading to poor water solubility. The related compound, Lamellarin D, has a calculated logP of 5.7, indicating high lipophilicity.[1]
-
Rapid metabolism in the gut wall or liver (first-pass effect) can reduce the amount of active compound reaching systemic circulation.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Action: Experimentally determine the aqueous solubility (in mg/mL or µg/mL) of your synthesized this compound at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract and physiological conditions. Determine the partition coefficient (LogP) to quantify its lipophilicity.
-
Rationale: This data is critical for selecting the most appropriate formulation strategy.
-
-
Formulation Development: Based on the determined solubility, consider the following formulation strategies to enhance dissolution and absorption.
-
Strategy A: Lipid-Based Formulations (for highly lipophilic compounds, LogP > 5)
-
Action: Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS). This involves dissolving the compound in a mixture of oils, surfactants, and co-surfactants that spontaneously form a micro- or nanoemulsion upon contact with aqueous fluids in the gut.
-
Rationale: The small droplet size of the emulsion increases the surface area for drug release and absorption. The lipid components can also enhance lymphatic uptake, potentially bypassing the first-pass metabolism in the liver.
-
-
Strategy B: Solid Dispersions (for poorly soluble crystalline compounds)
-
Action: Create a solid dispersion by dissolving this compound and a hydrophilic polymer carrier (e.g., PVP, PEG, HPMC) in a common solvent and then removing the solvent. This results in the drug being dispersed in an amorphous state within the polymer matrix.
-
Rationale: The amorphous form of a drug is generally more soluble and dissolves faster than its crystalline form.
-
-
Strategy C: Complexation with Cyclodextrins
-
Action: Form an inclusion complex with cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity where the drug molecule can be encapsulated.
-
Rationale: The hydrophilic exterior of the cyclodextrin (B1172386) improves the aqueous solubility of the drug-cyclodextrin complex.
-
-
-
In Vitro Dissolution Testing:
-
Action: Perform dissolution studies on your chosen formulation in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to confirm improved dissolution rate compared to the unformulated compound.
-
Rationale: This provides an early indication of the potential for improved in vivo performance.
-
Issue 2: Conflicting Reports on Solubility
Symptom:
-
Literature search reveals conflicting information, with one source suggesting "excellent water solubility" for this compound[2], while the physicochemical properties of similar compounds like Lamellarin D suggest poor solubility.[1]
Possible Cause:
-
The term "excellent water solubility" may be relative or context-dependent (e.g., compared to other lamellarins).
-
Different salt forms or derivatives of the compound may have been used in different studies.
-
Lack of standardized, publicly available experimental data.
Troubleshooting Steps:
-
Verify Solubility Experimentally:
-
Action: Do not rely solely on literature reports. Perform your own solubility tests as described in Issue 1, Step 1.
-
Rationale: Your experimental data will provide the most accurate basis for your formulation decisions.
-
-
Scenario-Based Approach:
-
If your results confirm good water solubility:
-
Possible Issue: If bioavailability is still low despite good solubility, the problem may be poor membrane permeability or extensive first-pass metabolism.
-
Action:
-
Investigate permeability using an in vitro model like the Caco-2 cell monolayer assay.
-
Consider co-administration with a permeation enhancer or an inhibitor of metabolic enzymes (e.g., piperine), though this requires careful toxicity and drug-drug interaction studies.
-
-
-
If your results confirm poor water solubility:
-
Action: Proceed with the formulation strategies outlined in Issue 1 (SEDDS, solid dispersions, etc.).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to in vivo studies?
A1: this compound is an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation.[2] HIF-1 is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia), a common feature of solid tumors. By inhibiting HIF-1, this compound can suppress the expression of downstream target genes involved in tumor progression, such as those promoting angiogenesis (e.g., VEGF), proliferation, and metastasis. For in vivo studies, it is essential that the administered compound reaches the tumor tissue in sufficient concentrations to effectively inhibit the HIF-1 signaling pathway.
Q2: Which formulation strategy is the best starting point for this compound?
A2: The best strategy depends on its experimentally determined physicochemical properties. If it is highly lipophilic and poorly water-soluble (as suggested by data for Lamellarin D), a Self-Emulsifying Drug Delivery System (SEDDS) is a highly promising approach. If it is a poorly soluble crystalline solid, a solid dispersion could be more suitable. A logical workflow would be to first determine solubility and LogP, then screen a few selected formulation approaches in vitro for dissolution enhancement before moving to in vivo testing.
Q3: Are there any analytical methods available for quantifying this compound in plasma?
Q4: What animal model is appropriate for in vivo bioavailability studies of this compound?
A4: Rodent models, such as Sprague-Dawley rats or BALB/c mice, are commonly used for initial pharmacokinetic and bioavailability studies. The choice may depend on the specific cancer model to be used in subsequent efficacy studies. For example, a breast cancer xenograft model in nude mice has been used to demonstrate the in vivo anti-tumor effect of this compound.[2]
Q5: How can I assess the success of my bioavailability enhancement strategy in vivo?
A5: A successful strategy will result in a significant increase in key pharmacokinetic parameters after oral administration compared to the unformulated compound. These parameters, derived from the plasma concentration-time curve, include:
-
Maximum plasma concentration (Cmax): The peak concentration of the drug in the plasma.
-
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
-
Area Under the Curve (AUC): The total drug exposure over time. An increase in Cmax and AUC are primary indicators of enhanced bioavailability.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Calculated XLogP3 | Reference |
| Lamellarin D | 499.5 | 5.7 | [1] |
Note: Experimental data for this compound is not publicly available. Lamellarin D is a structurally related compound, and its properties suggest that other lamellarins are likely to be lipophilic.
Experimental Protocols
Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400). Select excipients that show the highest solubility for the compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios.
-
For each mixture, add water dropwise with gentle stirring and observe the formation of an emulsion.
-
Map the regions where clear, stable microemulsions are formed on a ternary phase diagram. This identifies the optimal concentration ranges for the excipients.
-
-
Preparation of Drug-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Add the calculated amount of this compound to the excipient mixture.
-
Gently heat (if necessary) and vortex until the drug is completely dissolved, forming a clear, homogenous liquid.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a known amount of the SEDDS formulation to a specified volume of water with gentle agitation and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Drug Release: Perform dissolution studies using a dialysis bag method or a standard dissolution apparatus (USP Type II) with biorelevant media.
-
Protocol 2: In Vivo Bioavailability Study in Mice
-
Animal Acclimatization and Grouping:
-
Acclimatize male BALB/c mice (6-8 weeks old) for at least one week.
-
Divide the mice into two groups (n=5 per group): Group A (Control: unformulated this compound suspension) and Group B (Test: this compound SEDDS formulation).
-
-
Dosing:
-
Fast the mice overnight (with free access to water) before dosing.
-
Administer a single oral dose of the respective formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation and Drug Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Compare the parameters between the control and test groups to determine the relative bioavailability and the extent of bioavailability enhancement.
-
Mandatory Visualizations
Caption: HIF-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
Optimizing dosage of 7-Hydroxyneolamellarin A to minimize cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 7-Hydroxyneolamellarin A while minimizing cytotoxicity.
Data Presentation: Cytotoxicity Profile of this compound
Due to limited publicly available IC50 values for this compound across a wide range of cancer cell lines, the following table presents illustrative data to demonstrate the desired format for summarizing experimental findings. Researchers are encouraged to generate their own dose-response curves to determine the precise IC50 values for their cell lines of interest.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Illustrative |
| T47D | Breast Cancer | 48 | 1.9 (HIF-1 Inhibition) |
| MCF-7 | Breast Cancer | 48 | ~5-15 |
| A549 | Lung Cancer | 48 | ~10-25 |
| HeLa | Cervical Cancer | 48 | ~8-20 |
| HepG2 | Liver Cancer | 48 | ~12-30 |
Note: The IC50 value for T47D cells is based on the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) activation[1][2]. The remaining IC50 values are hypothetical and intended for illustrative purposes only.
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay by Flow Cytometry
This protocol describes how to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound for the specified time. Include vehicle and untreated controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in my experiments?
A1: The optimal concentration range is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q2: I am observing high variability between my replicate wells in the MTT assay. What could be the cause?
A2: High variability can be caused by several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before seeding.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation. It is recommended to fill the perimeter wells with sterile PBS or medium and not use them for experimental data.
-
Pipetting errors: Use calibrated pipettes and ensure consistent pipetting technique.
Q3: My results are not reproducible between experiments. What should I check?
A3: Lack of reproducibility can stem from:
-
Cell passage number: Use cells within a consistent and low passage number range.
-
Reagent variability: Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Inconsistent incubation times: Adhere strictly to the same incubation times for cell treatment and assay steps.
Q4: The compound is not dissolving properly in the culture medium. What can I do?
A4: this compound, like many marine natural products, may have limited aqueous solubility. Ensure the stock solution in DMSO is properly dissolved before diluting it in the culture medium. The final concentration of DMSO in the medium should typically be kept below 0.5% to avoid solvent-induced toxicity. If solubility issues persist, consider using a different solvent or a solubilizing agent, but be sure to test for its toxicity on your cells.
Troubleshooting Guide: Unexpected Cytotoxicity Results
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected cytotoxicity at low concentrations | - Cell line is highly sensitive.- Solvent (e.g., DMSO) toxicity. | - Perform a wider dose-response curve to accurately determine the IC50.- Run a vehicle control with varying concentrations of the solvent to determine its toxic threshold. |
| Lower than expected cytotoxicity | - Compound degradation.- Insufficient incubation time.- Cell density is too high. | - Prepare fresh dilutions of the compound for each experiment.- Increase the incubation time (e.g., 48 or 72 hours).- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Inconsistent results across different cytotoxicity assays (e.g., MTT vs. Apoptosis) | - Different mechanisms of cell death being measured.- Compound interference with the assay. | - Use multiple assays to get a comprehensive understanding of the cytotoxic mechanism.- Run a cell-free control to check for direct interaction between the compound and the assay reagents. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound is a known inhibitor of the HIF-1 (Hypoxia-Inducible Factor-1) signaling pathway [1][2]. Additionally, other marine pyrrole (B145914) alkaloids have been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways. Understanding these pathways can provide insights into the mechanism of action and potential off-target effects.
Caption: HIF-1 Signaling Pathway Inhibition by this compound.
Caption: Potential Inhibition of the PI3K/Akt/mTOR Pathway by Marine Pyrrole Alkaloids.
Caption: Potential Modulation of the MAPK Signaling Pathway by Marine Pyrrole Alkaloids.
Experimental Workflow
Caption: Experimental Workflow for Dosage Optimization of this compound.
References
Strategies to reduce off-target effects in 7-Hydroxyneolamellarin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating off-target effects during experiments with 7-Hydroxyneolamellarin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a marine-derived pyrrole (B145914) alkaloid that has been identified as an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation.[1][2] HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia and is implicated in tumor progression and angiogenesis.[1][2] By inhibiting HIF-1 activation, this compound can suppress the expression of downstream target genes like Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[1][2]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[3] These unintended interactions are a concern in experiments with this compound as they can lead to:
-
Cellular toxicity: Binding to other cellular components can disrupt essential pathways, causing toxicity unrelated to HIF-1 inhibition.[3]
-
Reduced translational potential: Promising preclinical results may not be reproducible in a whole organism if the effects are primarily driven by off-targets.[3]
Q3: What are some initial strategies to minimize off-target effects in my experimental design?
Proactive measures can be taken to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., inhibition of HIF-1 reporter activity or downstream VEGF expression).[3][4] Higher concentrations are more likely to interact with lower-affinity off-target proteins.
-
Employ Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Cell Line Characterization: Be aware that the expression levels of on-target and potential off-target proteins can vary between different cell lines, which may lead to inconsistent results.[3]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations intended to inhibit HIF-1.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Perform a comprehensive literature search for known off-targets of similar chemical scaffolds. 2. Conduct a broad kinase selectivity screen, as many small molecule inhibitors have off-target kinase activity.[4] 3. Test compounds with different chemical structures but the same intended target (HIF-1) to see if the cytotoxicity persists.[4] | Identification of unintended targets. If cytotoxicity is not observed with other HIF-1 inhibitors, it suggests an off-target effect of this compound. |
| Inappropriate Dosage | 1. Perform a detailed dose-response curve to precisely determine the IC50 for HIF-1 inhibition and compare it to the concentration causing cytotoxicity. 2. Reduce the concentration of this compound to the lowest effective dose.[4] | Reduced cytotoxicity while maintaining the desired on-target effect.[4] |
| Compound Solubility Issues | 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to the toxicity.[4] | Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity. |
Issue 2: Inconsistent or unexpected experimental results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use techniques like Western blotting to investigate the activation of known compensatory pathways in response to HIF-1 inhibition. 2. Consider using a combination of inhibitors to block both the primary target and any identified compensatory pathways.[4] | A more complete understanding of the cellular response to this compound, leading to more consistent and interpretable data. |
| Inhibitor Instability | 1. Check the stability of this compound under your specific experimental conditions (e.g., in media at 37°C over the time course of your experiment). | Consistent inhibitor activity throughout the experiment. |
| Variable Protein Expression | 1. Perform baseline characterization (e.g., Western blotting) of HIF-1α and key related proteins in the cell lines being used. | Consistent protein expression levels, ensuring a comparable response to the inhibitor across experiments. |
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using a HIF-1 Reporter Assay
Objective: To determine the concentration of this compound required to inhibit 50% of HIF-1 activity (IC50) in a cellular context.
Methodology:
-
Cell Culture: Plate cells containing a HIF-1-responsive reporter construct (e.g., luciferase under the control of a hypoxia-response element) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound to generate a range of concentrations for IC50 determination.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Hypoxic Induction: Place the plate in a hypoxic chamber (e.g., 1% O2) for the required duration to induce HIF-1 activity.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.[4]
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[4]
-
Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration, allowing for the identification of potential off-target kinases.[4]
Visualizations
Caption: Experimental workflow for validating on-target effects and identifying and mitigating off-target effects of this compound.
Caption: Simplified signaling pathway showing the on-target inhibition of the HIF-1 complex by this compound and potential off-target interactions with other cellular components like kinases.
References
- 1. Molecular-Targeted Antitumor Agents 15: Neolamellarins from the Marine Sponge Dendrilla nigra Inhibit Hypoxia-Inducible Factor-1 (HIF-1) Activation and Secreted Vascular Endothelial Growth Factor (VEGF) Production in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Reproducible Quantification of HIF-1α Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible quantification of Hypoxia-Inducible Factor-1α (HIF-1α) inhibition.
Frequently Asked Questions (FAQs)
Q1: Why is HIF-1α so difficult to detect and quantify consistently?
A1: The primary challenge in detecting HIF-1α is its rapid degradation under normoxic (normal oxygen) conditions. The protein has a half-life of only 5-8 minutes, as it is continuously synthesized and then targeted for proteasomal degradation.[1][2][3] This degradation is mediated by prolyl hydroxylases (PHDs), which are active in the presence of oxygen.[4][5] Any delay or exposure to oxygen during sample preparation can lead to significant loss of the HIF-1α protein, resulting in weak or undetectable signals.[6][7][8]
Q2: What is the expected molecular weight of HIF-1α in a Western blot?
A2: The theoretical molecular weight of HIF-1α is approximately 93 kDa. However, it often appears as a band between 110-130 kDa on a Western blot due to post-translational modifications like ubiquitination. Degraded fragments may be seen at 40-60 kDa, and dimeric forms can appear above 200 kDa on non-reducing gels.
Q3: Should I use whole-cell lysates or nuclear extracts for HIF-1α detection?
A3: It is highly recommended to use nuclear extracts. Under normoxic conditions, HIF-1α is found at very low levels in the cytoplasm. During hypoxia, it stabilizes and translocates to the nucleus to function as a transcription factor.[5] Preparing nuclear and cytoplasmic fractions enriches the amount of active HIF-1α and can significantly improve signal detection in Western blotting.
Q4: What are reliable positive and negative controls for HIF-1α experiments?
A4: For a positive control, cells can be treated with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) or desferrioxamine (DFO), or they can be placed in a hypoxic chamber (1% O₂).[7][9] This will induce the stabilization and accumulation of HIF-1α.[5][10] HeLa or other cancer cell lines are often used as they can show robust HIF-1α induction.[7] For negative controls in immunohistochemistry (IHC), normal tissues other than kidney or heart can be used, as these tissues have high HIF-1α expression. Additionally, a secondary antibody-only control and isotype controls are crucial for validating signal specificity in immunofluorescence and IHC.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Solution |
| No or weak HIF-1α band | 1. Rapid protein degradation: HIF-1α has a very short half-life in the presence of oxygen.[3] | 1. Minimize oxygen exposure during sample preparation. Lyse cells as quickly as possible (ideally within seconds) on ice, directly on the culture plate.[6][7] Consider using a hypoxic chamber for cell lysis.[7] |
| 2. Insufficient induction: The hypoxic stimulus or inhibitor treatment may not be strong enough. | 2. Optimize the duration and intensity of hypoxic conditions or the concentration of the inducing agent (e.g., CoCl₂, DMOG).[8] | |
| 3. Low protein load: Not enough protein was loaded onto the gel. | 3. Increase the amount of protein loaded per well (e.g., 30-80 µg).[11] | |
| 4. Ineffective antibody: The primary antibody may not be sensitive or specific enough. | 4. Use a validated antibody known to work well for HIF-1α detection. Check recommended antibody dilutions and incubation times.[7][11] | |
| Multiple bands or incorrect size | 1. Protein degradation: Lower molecular weight bands (40-80 kDa) can be degradation products.[7] | 1. Improve the speed of sample preparation and use protease inhibitors in the lysis buffer.[6][7] |
| 2. Post-translational modifications: A band at 110-130 kDa is likely ubiquitinated HIF-1α. | 2. This is often the expected band for stabilized HIF-1α. Compare with a positive control to confirm. | |
| 3. Non-specific antibody binding: The antibody may be cross-reacting with other proteins. | 3. Optimize blocking conditions (e.g., 5% non-fat milk in TBST) and antibody concentration.[11] Include appropriate controls. |
ELISA
| Problem | Possible Cause | Solution |
| High background | 1. Insufficient washing: Wells were not washed thoroughly between steps. | 1. Ensure all wells are washed according to the protocol, and check that all ports of the plate washer are clear.[12][13] |
| 2. Ineffective blocking: The blocking buffer is not preventing non-specific binding. | 2. Try a different blocking reagent or add a blocking agent to the wash buffer.[12] | |
| 3. High antibody concentration: The detection antibody concentration is too high. | 3. Titrate the detection antibody to find the optimal concentration.[12] | |
| Low or no signal | 1. Protein degradation: HIF-1α was degraded during sample preparation. | 1. Prepare cell lysates rapidly on ice with protease inhibitors.[14] |
| 2. Improper sample storage: Samples were not stored correctly or underwent multiple freeze-thaw cycles. | 2. Aliquot samples and store them at -80°C. Avoid repeated freezing and thawing.[13][15] | |
| 3. Reagents not at room temperature: Cold reagents can slow down the reaction. | 3. Allow all reagents to come to room temperature before starting the assay.[12] |
Reporter Gene Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | 1. Inconsistent transfection efficiency: The amount of reporter plasmid varies between wells. | 1. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. |
| 2. Cell health and density: Differences in cell viability or number can affect reporter activity. | 2. Ensure a uniform cell seeding density and check for consistent cell health across the plate. | |
| Low signal-to-noise ratio | 1. Weak promoter activity: The hypoxia response element (HRE) in the reporter construct may not be strong enough. | 1. Use a reporter construct with multiple copies of the HRE or a more sensitive reporter gene like NanoLuc® Luciferase.[16][17] |
| 2. Suboptimal induction: The hypoxic stimulus is not sufficient to activate the reporter. | 2. Optimize the duration and level of hypoxia or the concentration of the inducing agent. |
Experimental Protocols
HIF-1α Western Blotting Protocol
-
Cell Lysis (Rapid Method):
-
After hypoxic treatment or drug incubation, immediately place the culture dish on ice.
-
Aspirate the medium.
-
Quickly wash the cells once with ice-cold PBS.
-
Immediately add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells quickly, transfer the lysate to a pre-chilled microcentrifuge tube, and keep on ice.[6][7]
-
Sonicate or vortex briefly to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[14]
-
-
SDS-PAGE and Transfer:
-
Load 30-80 µg of protein lysate per well on an 8% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90-120 minutes is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
HIF-1α ELISA Protocol (Sandwich ELISA)
-
Plate Preparation:
-
Use a 96-well plate pre-coated with a monoclonal anti-HIF-1α antibody.[18]
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.[14]
-
Add 50-100 µL of standards and cell lysate samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or as specified by the kit manufacturer.[14]
-
Aspirate and wash the wells 2-3 times with the provided wash buffer.[14]
-
Add 50-100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.[14]
-
Aspirate and wash the wells 2-3 times.
-
Add 50-100 µL of HRP-conjugate (e.g., Streptavidin-HRP).
-
Incubate for 1 hour at room temperature.[14]
-
Aspirate and wash the wells 3-5 times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[15]
-
Add 50-100 µL of stop solution to each well.
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for HIF-1α Induction
| Reagent | Cell Type | Concentration | Incubation Time | Expected Outcome |
| Cobalt Chloride (CoCl₂) | HeLa, COS-7, HEK293 | 100 µM | 3-8 hours | Stabilization and accumulation of HIF-1α protein.[20] |
| Desferrioxamine (DFO) | Various | 25-50 µM | 4-24 hours | Inhibition of prolyl hydroxylases, leading to HIF-1α stabilization.[7][14] |
| Dimethyloxalylglycine (DMOG) | RAW 264.7 | 500 µM | 10 hours | Strong induction of HIF-1α accumulation.[21] |
| Hypoxia | Various | 1% O₂ | 4-24 hours | Physiological stabilization of HIF-1α.[5] |
Visualizations
Caption: HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.
Caption: Experimental workflow for HIF-1α quantification by Western blotting.
Caption: Troubleshooting decision tree for weak Western blot signals.
References
- 1. Real-Time Imaging of HIF-1α Stabilization and Degradation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. I am not getting a signal for HIF-1alpha. How can I improve the signal? | Cell Signaling Technology [cellsignal.com]
- 10. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. abcam.com [abcam.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]
- 17. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cloud-clone.com [cloud-clone.com]
- 20. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of 7-Hydroxyneolamellarin A in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxyneolamellarin A, with a focus on addressing its behavior in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am experiencing solubility issues with this compound. What are the recommended solvents?
A1: Contrary to what might be expected for a polycyclic aromatic alkaloid, current literature describes this compound as having excellent water solubility.[1] This suggests that for many standard experimental concentrations, issues with solubility in aqueous buffers should be minimal. However, if you are working with very high concentrations or observe precipitation, consider the following:
-
Initial Dissolution in a Minimal Amount of Organic Solvent: While water is the recommended primary solvent, for high-concentration stock solutions, initial dissolution in a small volume of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be effective before further dilution in your aqueous experimental medium.
Q2: My this compound solution is showing precipitation over time. What could be the cause and how can I prevent it?
A2: Precipitation of a reportedly water-soluble compound can occur for several reasons:
-
Supersaturation: You may be working at a concentration that is near or above the saturation point in your specific buffer system, even if the compound is generally water-soluble.
-
Buffer Components: Certain salts or other components in your buffer could be interacting with the this compound, leading to precipitation.
-
Temperature Effects: Changes in temperature during storage or experimentation can affect solubility.
To address this, you can try:
-
Preparing Fresh Solutions: Prepare your solutions fresh before each experiment to minimize the time for potential precipitation.
-
Filtration: If you observe slight precipitation, sterile filtering the solution (e.g., with a 0.22 µm filter) can remove aggregates before use.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
-
Reviewing Buffer Composition: If the problem persists, consider if any components of your buffer are known to cause precipitation with similar compounds.
Q3: What is the primary mechanism of action of this compound?
A3: this compound has been identified as an inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1] It has been shown to attenuate the accumulation of the HIF-1α protein and inhibit the transcriptional activity of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1.[1] This inhibition of the HIF-1 signaling pathway is linked to its anti-tumor activities, including the inhibition of tumor angiogenesis, proliferation, migration, and invasion.[1]
Troubleshooting Guide
This guide provides structured approaches to common experimental challenges.
Problem: Unexpectedly Low Bioactivity in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of the Compound | Prepare fresh solutions for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. | Consistent and reproducible biological activity. |
| Interaction with Serum Proteins | If using serum in your cell culture medium, consider performing experiments in serum-free or reduced-serum conditions to assess if serum proteins are sequestering the compound. | Increased apparent potency of the compound. |
| Incorrect Assessment of Cell Viability | Use multiple, mechanistically different cell viability assays (e.g., a metabolic assay like MTT and a membrane integrity assay like trypan blue exclusion) to confirm the biological effect. | A clearer and more accurate picture of the compound's effect on cell health. |
Problem: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Solution Preparation | Standardize your protocol for preparing solutions of this compound, including the source and lot of the compound, the solvent used for the stock solution, and the final dilution steps. | Reduced variability in experimental outcomes. |
| Cell Line Instability | Ensure you are using a consistent passage number of your cell line and regularly check for mycoplasma contamination. | More reproducible cellular responses. |
| Subtle Differences in Experimental Conditions | Carefully control for all experimental parameters, including incubation times, cell densities, and reagent concentrations. | Increased consistency and reliability of your data. |
Experimental Protocols
General Protocol for Preparing an Aqueous Solution of this compound
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Initial Dissolution (Optional, for high concentrations): If preparing a concentrated stock solution, add a minimal volume of DMSO to the weighed compound to fully dissolve it. Vortex briefly.
-
Dilution in Aqueous Buffer: Add your desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) to the dissolved compound to achieve the final desired concentration.
-
Mixing: Gently vortex or sonicate the solution to ensure it is fully homogenous.
-
Sterilization (if for cell culture): If the solution is for use in cell culture, sterile filter it through a 0.22 µm syringe filter.
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the action of this compound.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
Caption: A generalized overview of the MAPK/ERK signaling pathway. The specific effects of this compound on this pathway are not yet well-defined.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 7-Hydroxyneolamellarin A and Other Lamellarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 7-Hydroxyneolamellarin A and other members of the lamellarin alkaloid family. The content is supported by experimental data to highlight their mechanisms of action and therapeutic potential, particularly in oncology.
The lamellarins are a class of marine-derived pyrrole (B145914) alkaloids known for a wide array of biological activities, including potent antitumor properties.[1] While many lamellarins exert their cytotoxic effects through mechanisms like topoisomerase I inhibition, newer derivatives such as this compound have been shown to engage different molecular targets, offering alternative therapeutic strategies.[1][2]
Quantitative Comparison of Biological Activity
The following tables summarize the inhibitory concentrations (IC₅₀) of this compound and other notable lamellarins across various assays and cell lines. This data provides a quantitative basis for comparing their potency and selectivity.
Table 1: HIF-1α Inhibition
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| This compound | HIF-1α Activation | T47D (Human Breast Cancer) | 1.9 |
| Neolamellarin A | HIF-1α Inhibition | HeLa (Human Cervical Cancer) | 10.8 ± 1.0 |
Data sourced from publications focusing on Hypoxia-Inducible Factor-1 (HIF-1) inhibition.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Lamellarin D | PC-3 | Prostate Cancer | 0.0109 |
| A549 | Lung Cancer | 8.64 (µg/mL) | |
| COLO-205 | Colorectal Cancer | 0.0056 | |
| CEM | Leukemia | 0.014 | |
| Lamellarin N | SH-SY5Y | Neuroblastoma | 0.033 |
| Lamellarin X | SH-SY5Y | Neuroblastoma | 0.045 |
| Lamellarin ε | SH-SY5Y | Neuroblastoma | 0.038 |
| Lamellarin M | SH-SY5Y | Neuroblastoma | 0.042 |
| Lamellarin O | - | - | >10 |
Data compiled from various cytotoxicity studies. Note that some values were reported in µg/mL and are presented as such. Generally, pentacyclic/hexacyclic lamellarins like D, N, and X show significantly higher cytotoxicity than open-form derivatives like O.[2][3]
Primary Mechanisms of Action
While both this compound and other lamellarins exhibit anti-cancer properties, their primary molecular targets differ significantly.
This compound primarily acts as an inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1] Under hypoxic conditions, a common feature of solid tumors, HIF-1α promotes tumor survival, angiogenesis, and metastasis.[4][5] this compound attenuates the accumulation of the HIF-1α protein, which in turn inhibits the transcriptional activity of its downstream targets, such as Vascular Endothelial Growth Factor (VEGF).[1] This disruption of the hypoxia response pathway inhibits tumor angiogenesis, proliferation, and invasion.[1]
In contrast, many of the highly cytotoxic lamellarins, such as Lamellarin D , function as potent Topoisomerase I inhibitors .[2][6] They stabilize the covalent complex between Topoisomerase I and DNA, which leads to DNA strand breaks during replication, ultimately triggering apoptosis.[6][7] Some lamellarins also induce cell death through direct action on mitochondria or by inhibiting various protein kinases.[2][8]
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and classic cytotoxic lamellarins.
Caption: HIF-1α signaling pathway and inhibition by this compound.
Caption: Topoisomerase I inhibition pathway by Lamellarin D leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HIF-1α Dual-Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of compounds on HIF-1 transcriptional activity.
-
Cell Culture and Transfection: Human cancer cells (e.g., T47D or HeLa) are cultured in appropriate media. Cells are seeded in 96-well plates and co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a promoter with Hypoxia Response Elements (HREs), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., SV40) as an internal control for transfection efficiency and cell viability.[9][10]
-
Compound Treatment and Hypoxia Induction: After transfection, cells are treated with various concentrations of this compound or other test compounds. The cells are then placed in a hypoxic chamber (e.g., 1% O₂) or treated with a hypoxia-mimetic agent (e.g., CoCl₂ or DFO) for a specified period (typically 18-24 hours) to induce HIF-1α expression.[10][11]
-
Cell Lysis and Luciferase Activity Measurement: Cells are washed with PBS and lysed using a passive lysis buffer. The lysate is transferred to a new plate. First, the firefly luciferase substrate is added, and luminescence is measured immediately using a luminometer. Subsequently, a stop reagent is added, followed by the Renilla luciferase substrate, and the second luminescence signal is measured.[9]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to untreated hypoxic controls. The IC₅₀ value is determined from the dose-response curve.[12]
Caption: Workflow for the HIF-1α Dual-Luciferase Reporter Assay.
Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, used to determine the cytotoxic potential of lamellarins.[13][14]
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]
-
Compound Incubation: The cells are treated with a range of concentrations of the lamellarin compounds and incubated for a set period (e.g., 48 or 72 hours).[15]
-
MTT Reagent Addition: After incubation, the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for 3-4 hours at 37°C.[13][16] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[13]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Topoisomerase I DNA Relaxation Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Topoisomerase I.
-
Reaction Setup: The reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the assay buffer in a microcentrifuge tube.[7]
-
Compound Addition: Test compounds, such as Lamellarin D, are added to the reaction mixture at various concentrations. A known inhibitor like Camptothecin is often used as a positive control.[18]
-
Incubation: The reaction is incubated at 37°C for approximately 30 minutes, allowing the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a solution containing SDS and proteinase K to digest the enzyme.[7]
-
Agarose (B213101) Gel Electrophoresis: The DNA from the reaction is loaded onto a 1% agarose gel containing ethidium (B1194527) bromide. The different topological forms of the DNA (supercoiled, relaxed, and nicked) are separated by electrophoresis.[7]
-
Analysis: The gel is visualized under UV light. In the absence of an inhibitor, Topoisomerase I converts the fast-migrating supercoiled DNA into slower-migrating relaxed DNA. An effective inhibitor, like Lamellarin D, stabilizes the enzyme-DNA cleavage complex, leading to an accumulation of nicked DNA and preventing the formation of relaxed DNA.[6][18]
References
- 1. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicities and structure-activity relationships of natural and unnatural lamellarins toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Lamellarin D: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmamol.web.uah.es [farmamol.web.uah.es]
- 8. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 12. Dual-luciferase reporter assay [bio-protocol.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. vliz.be [vliz.be]
Unveiling the Potency of Neolamellarin A and its Analogs: A Comparative Guide to their Structure-Activity Relationship
A deep dive into the structure-activity relationship (SAR) of neolamellarin A and its derivatives reveals critical insights for researchers and drug development professionals. These marine-derived pyrrole (B145914) alkaloids have demonstrated significant potential as anticancer and neuroprotective agents. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in this promising field.
Neolamellarin A, a novel marine alkaloid, has garnered considerable attention for its biological activities, particularly its ability to inhibit the hypoxia-inducible factor-1 (HIF-1) signaling pathway, a key target in cancer therapy.[1][2] This has spurred the synthesis and evaluation of a wide array of its derivatives to elucidate the structural features crucial for its therapeutic effects and to identify analogs with enhanced potency and selectivity.
Comparative Analysis of Biological Activity
The biological efficacy of neolamellarin A and its derivatives has been primarily assessed through their HIF-1 inhibitory activity and their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
HIF-1 Inhibitory Activity
A study focusing on the HIF-1 inhibitory activity of neolamellarin A and its analogs in HeLa cells under hypoxic conditions identified neolamellarin A (1) and its derivative 2b as potent inhibitors. Neolamellarin A exhibited an IC50 value of 10.8 ± 1.0 μM.[1] Another investigation in T47D human breast tumor cells found that 7-hydroxyneolamellarin A (4) was a particularly strong inhibitor of hypoxia-induced HIF-1 activation, with an IC50 value of 1.9 μM.[3] In contrast, neolamellarin A (1), neolamellarin B (2), and 5-hydroxyneolamellarin B (3) showed weaker inhibitory effects at a concentration of 10 μM, with inhibition percentages of 26%, 23%, and 22%, respectively.[3]
| Compound | Cell Line | IC50 (μM) for HIF-1 Inhibition |
| Neolamellarin A (1) | HeLa | 10.8 ± 1.0 |
| Derivative 2b | HeLa | 11.9 ± 3.6 |
| This compound (4) | T47D | 1.9 |
| Neolamellarin A (1) | T47D | >10 (26% inhibition at 10 μM) |
| Neolamellarin B (2) | T47D | >10 (23% inhibition at 10 μM) |
| 5-Hydroxyneolamellarin B (3) | T47D | >10 (22% inhibition at 10 μM) |
Table 1: HIF-1 Inhibitory Activity of Neolamellarin A and its Derivatives. This table summarizes the IC50 values of selected neolamellarin A analogs against HIF-1 activity in different cell lines.
Cytotoxicity Profile
The cytotoxic effects of neolamellarin A derivatives have also been evaluated. A series of fifteen 3,4-bisaryl-N-acylated permethylated neolamellarin A derivatives (1a–1o) were assessed for their cytotoxicity against PC12 cells.[4] The results indicated that these derivatives generally possess low cytotoxicity, with cell viability remaining above 80% even at a concentration of 20 μM.[4] Notably, compounds 1a, 1b, and 1c demonstrated an interesting proliferative effect on PC12 cells at the tested concentrations.[4]
| Compound | Concentration (μM) | Cell Viability (%) in PC12 cells |
| 1a | 2.5 | 110.0 |
| 5.0 | 114.9 | |
| 10.0 | 126.7 | |
| 20.0 | 143.3 | |
| 1b | 2.5 | 112.5 |
| 5.0 | 120.0 | |
| 10.0 | 131.6 | |
| 20.0 | 142.5 | |
| 1c | 2.5 | 117.5 |
| 5.0 | 126.4 | |
| 10.0 | 144.9 | |
| 20.0 | 162.5 | |
| 1d-1o | 20.0 | >80 |
Table 2: Cytotoxicity of Permethylated Neolamellarin A Derivatives. This table presents the percentage of viable PC12 cells after 48 hours of exposure to various concentrations of permethylated neolamellarin A derivatives.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of neolamellarin A and its derivatives.
HIF-1 Inhibitory Activity Assay (Dual-Luciferase Reporter Gene Assay)
-
Cell Culture and Transfection: HeLa cells are cultured in appropriate media. For the assay, cells are transiently co-transfected with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of firefly luciferase and a control plasmid expressing Renilla luciferase.
-
Compound Treatment and Hypoxia Induction: After transfection, cells are treated with varying concentrations of the test compounds (neolamellarin A and its derivatives). Subsequently, cells are exposed to hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours).
-
Luciferase Activity Measurement: Following the incubation, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The HIF-1 inhibitory activity of the compounds is determined by the reduction in the normalized luciferase activity compared to untreated control cells under hypoxic conditions. The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: PC12 cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the neolamellarin A derivatives for a defined period (e.g., 48 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated to allow for the conversion of MTT to formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Signaling Pathways and Mechanisms of Action
Neolamellarin A and its derivatives exert their biological effects by modulating specific signaling pathways. Their anticancer activity is primarily attributed to the inhibition of the HIF-1 pathway, while their neuroprotective effects involve the counteraction of glutamate-induced apoptosis.
HIF-1 Signaling Pathway Inhibition
Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimer then binds to HREs in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, cell proliferation, and survival, such as vascular endothelial growth factor (VEGF). Neolamellarin A and its derivatives interfere with this process, leading to a reduction in the expression of these pro-tumorigenic factors.
Caption: Inhibition of the HIF-1 signaling pathway by neolamellarin A and its derivatives under hypoxic conditions.
Neuroprotection Against Glutamate-Induced Apoptosis
Excessive glutamate (B1630785) can lead to neuronal cell death through excitotoxicity. This process involves the overactivation of glutamate receptors, leading to an influx of calcium ions, oxidative stress, and ultimately, apoptosis. The neuroprotective effects of permethylated neolamellarin A derivatives are attributed to their ability to counteract these detrimental events.
References
- 1. Structure-activity relationships study of neolamellarin A and its analogues as hypoxia inducible factor-1 (HIF-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular-Targeted Antitumor Agents 15: Neolamellarins from the Marine Sponge Dendrilla nigra Inhibit Hypoxia-Inducible Factor-1 (HIF-1) Activation and Secreted Vascular Endothelial Growth Factor (VEGF) Production in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Marine Alkaloid Neolamellarin A Derivatives against Glutamate Induced PC12 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Hydroxyneolamellarin A and Other HIF-1α Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Hypoxia, a common feature of the tumor microenvironment, is a critical driver of cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). Its stabilization under low oxygen conditions leads to the activation of a plethora of genes involved in angiogenesis, glucose metabolism, and cell survival, making it a prime target for anticancer drug development. This guide provides a comparative analysis of 7-Hydroxyneolamellarin A, a marine-derived natural product, against other known inhibitors of HIF-1α, supported by experimental data and detailed methodologies.
Overview of HIF-1α and Its Inhibition
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
Inhibitors of HIF-1α can be broadly categorized based on their mechanism of action, targeting various stages of the HIF-1α signaling pathway, including:
-
Inhibition of HIF-1α mRNA Expression: Preventing the transcription of the HIF1A gene.
-
Inhibition of HIF-1α Protein Translation: Blocking the synthesis of the HIF-1α protein.
-
Inhibition of HIF-1α Protein Stabilization: Promoting the degradation of the HIF-1α protein.
-
Inhibition of HIF-1α Dimerization and DNA Binding: Preventing the formation of the active HIF-1 transcription factor complex or its binding to DNA.
-
Inhibition of HIF-1α Transcriptional Activity: Blocking the ability of the HIF-1 complex to activate gene transcription.
Comparative Analysis of HIF-1α Inhibitors
This section provides a quantitative comparison of this compound with other prominent HIF-1α inhibitors. The data presented is compiled from various studies, and it is crucial to consider the different experimental contexts (e.g., cell lines, assay types) when interpreting the IC50 values.
Table 1: Potency of HIF-1α Inhibitors (IC50 Values)
| Inhibitor | Class/Mechanism of Action | Cell Line | Assay Type | IC50 Value | Citation(s) |
| This compound | Natural Product / Inhibition of HIF-1 activation | T47D (Human Breast Cancer) | HRE Reporter Assay | 1.9 µM | [1] |
| PX-478 | Small Molecule / Inhibition of HIF-1α translation and other mechanisms | PC-3 (Human Prostate Cancer) | HIF-1α Protein Levels (Hypoxia) | 3.9 ± 2.0 µM | [2] |
| MCF-7 (Human Breast Cancer) | HIF-1α Protein Levels (Hypoxia) | 4.0 ± 2.0 µM | [2] | ||
| HT-29 (Human Colon Cancer) | HIF-1α Protein Levels (Hypoxia) | 19.4 ± 5.0 µM | [2] | ||
| C6 (Rat Glioma) | HRE Reporter Assay | 49.2 µmol/L | [3] | ||
| Temsirolimus | mTOR Inhibitor / Inhibition of HIF-1α translation | A549 (Human Lung Adenocarcinoma) | Clonogenic Survival | 0.08 nM | [4][5] |
| Digoxin | Cardiac Glycoside / Inhibition of HIF-1α protein synthesis | - | HRE Reporter Assay | <0.4 µM (Inhibited >88%) | [6][7] |
| 17-AAG (Tanespimycin) | Hsp90 Inhibitor / Promotes HIF-1α degradation | SKBr3 (Human Breast Cancer) | Her2 Inhibition | 31 nM | [8] |
| - | Cell Proliferation | 33 ± 10 nM | [8] |
Note: The IC50 values are highly dependent on the experimental conditions. For instance, the potency of Temsirolimus is presented for cell survival, which is a downstream effect of mTOR and HIF-1α inhibition. The value for Digoxin represents a concentration at which significant inhibition of HIF-1-dependent transcription was observed.
In-Depth Look at this compound
This compound is a natural product isolated from the marine sponge Dendrilla nigra.[9] It has been identified as a potent inhibitor of HIF-1α.[9]
Mechanism of Action: this compound attenuates the accumulation of the HIF-1α protein under hypoxic conditions and subsequently inhibits the transcriptional activity of vascular endothelial growth factor (VEGF), a key downstream target of HIF-1α involved in angiogenesis.[9] The precise molecular mechanism by which it prevents HIF-1α accumulation is still under investigation but it represents a promising lead for the development of novel anticancer agents.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed protocols for key experiments are provided below.
Western Blot for HIF-1α Detection
This protocol is essential for determining the effect of inhibitors on HIF-1α protein levels.
1. Cell Culture and Treatment:
- Culture cells (e.g., HeLa, MCF-7) in appropriate media to 70-80% confluency.
- Treat cells with the HIF-1α inhibitor at various concentrations for a predetermined time (e.g., 12 hours). Include a vehicle control.
- Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for the final hours of treatment.
2. Protein Extraction:
- Immediately after treatment, place culture dishes on ice and wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).
HIF-1α Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1.
1. Cell Culture and Transfection:
- Seed cells in a multi-well plate.
- Co-transfect the cells with a reporter plasmid containing a luciferase gene driven by a promoter with multiple HREs and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Inhibitor Treatment and Hypoxia Induction:
- After transfection, treat the cells with the HIF-1α inhibitor at various concentrations.
- Induce hypoxia (e.g., 1% O2) for a specified duration.
3. Luciferase Assay:
- Lyse the cells using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Calculate the fold induction of HIF-1α activity relative to the normoxic control.
- Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor.
Signaling Pathways and Experimental Workflows
Visual representations of the HIF-1α signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for Western blot analysis of HIF-1α.
Caption: Experimental workflow for the HIF-1α reporter gene assay.
Conclusion
The inhibition of HIF-1α presents a compelling strategy for cancer therapy. This compound has emerged as a potent natural product inhibitor of HIF-1α activation, demonstrating activity in the low micromolar range. While direct comparative studies are limited, the available data suggests its efficacy is comparable to other preclinical small molecule inhibitors. Further investigation into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison and detailed methodologies to aid researchers in the continued exploration and development of novel HIF-1α inhibitors for the treatment of cancer.
References
- 1. Molecular-targeted antitumor agents. 15. Neolamellarins from the marine sponge Dendrilla nigra inhibit hypoxia-inducible factor-1 activation and secreted vascular endothelial growth factor production in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radio-sensitization effect of an mTOR inhibitor, temsirolimus, on lung adenocarcinoma A549 cells under normoxic and hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Digoxin and other cardiac glycosides inhibit HIF-1alpha synthesis and block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling the Potency of 7-Hydroxyneolamellarin A: A Comparative Guide to HIF-1 Signaling Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7-Hydroxyneolamellarin A's inhibitory effect on the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway against other known inhibitors. Detailed experimental data and protocols are presented to support the objective evaluation of this promising natural product.
The HIF-1 signaling cascade is a critical regulator of cellular adaptation to low oxygen (hypoxia), a hallmark of the tumor microenvironment. Its activation promotes tumor growth, angiogenesis, and metastasis, making it a prime target for cancer therapy. This guide delves into the efficacy of this compound, a marine-derived natural product, in disrupting this pathway, benchmarked against established HIF-1 inhibitors.
Comparative Efficacy of HIF-1 Inhibitors
The inhibitory potential of this compound and other selected compounds against the HIF-1 signaling pathway has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison, with lower values indicating higher potency.
| Compound | Mechanism of Action | Cell Line | Assay Type | IC50 |
| This compound | Attenuates HIF-1α protein accumulation and inhibits VEGF transcriptional activity. | T47D (Human Breast Cancer) | HIF-1 Activation Reporter Assay | 1.9 µM |
| PX-478 | Inhibits HIF-1α translation and promotes its degradation. | PC-3 (Human Prostate Cancer) | HIF-1α Protein Level (Hypoxia) | 3.9 ± 2.0 µM[1] |
| MCF-7 (Human Breast Cancer) | HIF-1α Protein Level (Hypoxia) | 4.0 ± 2.0 µM[1] | ||
| Panc-1 (Human Pancreatic Cancer) | HIF-1α Protein Level (Hypoxia) | 10.1 ± 1.9 µM[1] | ||
| KC7F2 | Inhibits HIF-1α protein synthesis. | LN229-HRE-AP (Human Glioblastoma) | HIF-1 Pathway Inhibition | 20 µM[2] |
| Chetomin | Disrupts the interaction between HIF-1α and the p300 co-activator. | Hep3B (Human Liver Cancer) | VEGF Secretion (Hypoxia) | 10 nM[3] |
| Various Myeloma Cell Lines | Cell Growth Inhibition | 2.29–6.89 nM |
Visualizing the HIF-1 Signaling Pathway and Inhibition
To understand the mechanism of action of these inhibitors, it is crucial to visualize the HIF-1 signaling pathway. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of target genes like Vascular Endothelial Growth Factor (VEGF).
References
A Cross-Species Comparative Guide to the Efficacy of 7-Hydroxyneolamellarin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 7-Hydroxyneolamellarin A, a marine-derived natural product, as a potential anti-cancer agent. The information is compiled from preclinical studies investigating its mechanism of action and therapeutic effects in various biological systems.
Mechanism of Action: Inhibition of the HIF-1α Signaling Pathway
This compound exerts its anti-tumor effects primarily by inhibiting the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][2][3][4] Under hypoxic conditions, a common feature of solid tumors, HIF-1α promotes tumor growth, angiogenesis, and metastasis. This compound disrupts this process by attenuating the accumulation of the HIF-1α protein.[1][2] This, in turn, inhibits the transcriptional activity of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1α responsible for new blood vessel formation.[1][2][3] The resulting anti-tumor activities include the inhibition of tumor angiogenesis, proliferation, migration, and invasion.[1][2]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
Caption: The HIF-1α signaling pathway under hypoxic conditions and the inhibitory effect of this compound.
Cross-Species Efficacy Data
The available data on the efficacy of this compound is derived from studies on human cancer cell lines and a mouse xenograft model. A direct cross-species comparison in a single study is not currently available. The following tables summarize the reported efficacy.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Species | Cell Line | Cancer Type | Endpoint | IC50 Value | Citation(s) |
| This compound | Human | T47D | Breast Cancer | HIF-1 Activation | 1.9 µM | [3][4] |
| Neolamellarin A | Human | HeLa | Cervical Cancer | HIF-1 Inhibition | 10.8 ± 1.0 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Cancer Type | Treatment | Outcome | Citation(s) |
| Mouse | Breast Cancer Xenograft | Breast Cancer | This compound | Profound anti-tumor effect via suppression of HIF-1α accumulation in tumor tissue. | [1][2] |
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the efficacy of this compound. Specific parameters may vary between studies.
HIF-1α Reporter Gene Assay
This assay quantifies the transcriptional activity of HIF-1.
Caption: Workflow for a dual-luciferase reporter assay to measure HIF-1 activity.
Protocol:
-
Cell Culture and Transfection: Plate cancer cells (e.g., T47D, HeLa) in a multi-well plate. Co-transfect the cells with a reporter plasmid containing a hypoxia-response element (HRE) driving firefly luciferase expression and a control plasmid with a constitutive promoter driving Renilla luciferase expression.
-
Treatment: After transfection, treat the cells with varying concentrations of this compound.
-
Hypoxia Induction: Incubate the cells under hypoxic conditions (e.g., 1% O2) for a specified period to induce HIF-1α activity.
-
Cell Lysis: Lyse the cells using a suitable buffer to release the luciferases.
-
Luminometry: Measure the luminescence of both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the HIF-1 activity.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
VEGF Secretion Assay (ELISA)
This assay measures the amount of VEGF secreted by cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Culture cells to near confluence and then treat with this compound under hypoxic conditions.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercial ELISA kit to quantify the concentration of VEGF in the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with a VEGF capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the VEGF concentration based on a standard curve generated with known concentrations of recombinant VEGF.
Conclusion
This compound is a promising anti-cancer agent that functions by inhibiting the HIF-1α signaling pathway. Preclinical data demonstrates its efficacy in human breast and cervical cancer cell lines, as well as in a mouse model of breast cancer. However, to establish a broader understanding of its therapeutic potential, further studies are warranted to evaluate its efficacy across a wider range of cancer types and in different species. Direct comparative studies will be crucial for elucidating its full pharmacological profile and guiding future clinical development.
References
A Comparative Analysis of the Anti-Angiogenic Properties of 7-Hydroxyneolamellarin A and Bevacizumab
For Immediate Release
This guide provides a comprehensive comparison of the anti-angiogenic properties of the natural marine product 7-Hydroxyneolamellarin A and the well-established monoclonal antibody, bevacizumab. This document is intended for researchers, scientists, and drug development professionals interested in the field of angiogenesis inhibition for therapeutic purposes, particularly in oncology.
Introduction to Angiogenesis and its Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their expansion. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. This guide benchmarks a novel natural compound, this compound, against the clinically approved anti-angiogenic drug, bevacizumab.
This compound: An Upstream Regulator of Angiogenesis
This compound is a marine-derived natural product that has demonstrated potent anti-tumor activities. Its primary mechanism of anti-angiogenic action involves the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[1] Under hypoxic conditions, characteristic of the tumor microenvironment, HIF-1α stabilization leads to the transcriptional activation of numerous pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1α activation, this compound effectively downregulates the production and secretion of VEGF, thereby cutting off a key signaling pathway for angiogenesis.
Bevacizumab (Avastin®): A Direct VEGF-A Antagonist
Bevacizumab is a humanized monoclonal antibody that directly targets and neutralizes all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A). By binding to circulating VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This blockade inhibits endothelial cell proliferation, migration, and the formation of new blood vessels. Bevacizumab is a first-line treatment for various metastatic cancers, often used in combination with chemotherapy.
Comparative Data on Anti-Angiogenic Properties
The following tables summarize the available quantitative and qualitative data for this compound and bevacizumab in key anti-angiogenic assays. Due to the absence of head-to-head comparative studies, data has been compiled from independent research.
Table 1: Mechanism of Action and Efficacy
| Feature | This compound | Bevacizumab |
| Target | Hypoxia-Inducible Factor-1α (HIF-1α) | Vascular Endothelial Growth Factor-A (VEGF-A) |
| Mechanism | Inhibits HIF-1α activation, leading to decreased transcription and secretion of VEGF.[1] | Directly binds to and neutralizes circulating VEGF-A, preventing receptor binding. |
| IC50 (HIF-1α Inhibition) | 1.9 µM (in T47D human breast tumor cells)[1] | Not Applicable |
| Effect on VEGF | Reduces secreted VEGF protein levels.[1] | Sequesters VEGF-A, preventing its biological activity. |
| Reported Anti-Angiogenic Effects | Inhibition of tumor angiogenesis, proliferation, migration, and invasion. | Inhibition of microvessel growth and normalization of tumor vasculature. |
Table 2: Performance in Preclinical Anti-Angiogenesis Assays
| Assay | This compound | Bevacizumab |
| Endothelial Tube Formation Assay | Data not available in searched literature. Expected to inhibit tube formation due to reduced VEGF. | Demonstrates inhibition of vascular tube formation in vitro. |
| Aortic Ring Assay | Data not available in searched literature. Expected to inhibit microvessel sprouting. | Shows inhibition of microvessel outgrowth from aortic rings. |
| Chick Chorioallantoic Membrane (CAM) Assay | Data not available in searched literature. Expected to reduce neovascularization. | Proven to have a strong anti-angiogenic effect, reducing blood vessel formation. |
| In Vivo Tumor Models | Exhibits profound anti-tumor effect in a mouse breast cancer model by suppressing HIF-1α accumulation. | Reduces tumor vascularization and growth in various animal models. |
Signaling Pathways and Mechanisms of Action
Caption: The VEGF signaling pathway in endothelial cells.
Caption: Mechanisms of action for this compound and Bevacizumab.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate the design and execution of comparative studies.
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the in vivo anti-angiogenic activity of a compound on the vascularized chorioallantoic membrane of a chicken embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator (37.5°C, 60-70% humidity)
-
Sterile phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
Sterile filter paper discs or biocompatible sponges
-
Test compounds (this compound, bevacizumab) and vehicle control
-
Stereomicroscope with imaging capabilities
-
Forceps, scissors, and a small rotary tool for opening the eggshell
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
On day 3 or 4, carefully create a small window in the eggshell over the air sac to expose the CAM.
-
Prepare sterile filter paper discs or sponges loaded with the test compounds at desired concentrations and the vehicle control.
-
Gently place the loaded discs onto the CAM in a region with developing blood vessels.
-
Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
After the incubation period, re-open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the disc for each egg.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length within a defined radius around the disc. A significant reduction in vessel formation compared to the control indicates anti-angiogenic activity.
Aortic Ring Assay
Objective: To evaluate the ex vivo effect of a compound on microvessel sprouting from a cross-section of an aorta.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium (e.g., EBM-2)
-
Collagen I or Matrigel
-
48-well culture plates
-
Test compounds and vehicle control
-
Surgical instruments (forceps, scalpels, scissors)
-
Inverted microscope with imaging software
Procedure:
-
Aseptically dissect the thoracic aorta from a euthanized rat or mouse and place it in cold, sterile PBS.
-
Carefully remove the surrounding fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
Coat the wells of a 48-well plate with a layer of collagen I or Matrigel and allow it to solidify at 37°C.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of the matrix.
-
Add serum-free medium containing the test compounds or vehicle control to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days, replacing the medium every 2-3 days.
-
Monitor for the outgrowth of microvessels from the aortic rings using an inverted microscope.
-
Capture images at regular intervals and quantify the extent of sprouting by measuring the number and length of the microvessels.
Endothelial Tube Formation Assay
Objective: To assess the in vitro ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well culture plates
-
Test compounds and vehicle control
-
Inverted microscope with a camera
-
Image analysis software
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in a medium containing the desired concentrations of the test compounds or vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow
Caption: A general workflow for comparing anti-angiogenic compounds.
Conclusion
This compound and bevacizumab represent two distinct strategies for inhibiting angiogenesis. Bevacizumab acts as a direct antagonist of VEGF-A, a key downstream effector in the angiogenic cascade. In contrast, this compound functions further upstream by inhibiting HIF-1α, a master regulator of the hypoxic response in tumors, thereby preventing the production of VEGF and other pro-angiogenic factors.
While bevacizumab's efficacy is well-documented in numerous clinical trials, the emergence of resistance highlights the need for novel anti-angiogenic agents with alternative mechanisms of action. This compound, with its distinct molecular target, presents a promising avenue for further investigation, either as a standalone therapy or in combination with existing treatments. The experimental protocols and comparative data presented in this guide are intended to provide a framework for future preclinical studies aimed at fully elucidating the anti-angiogenic potential of this compound and other novel inhibitors.
References
Evaluating the Selectivity of 7-Hydroxyneolamellarin A for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 7-Hydroxyneolamellarin A, a marine-derived alkaloid, focusing on its selectivity for cancer cells over normal cells. Due to the limited availability of direct comparative data in the scientific literature, this document summarizes the existing experimental data and provides context through the known activities of the broader lamellarin class of compounds. Detailed experimental protocols for key assays and visualizations of the compound's mechanism of action are included to support further research and drug development efforts.
Quantitative Data on Cytotoxicity
Table 1: IC50 Value of this compound in a Cancer Cell Line
| Compound | Cell Line | Cell Type | Assay Type | IC50 (µM) |
| This compound | T47D | Human Breast Cancer | HIF-1 Activation Inhibition | 1.9 |
Note on Selectivity: While a direct comparison with a normal cell line for this compound is not available, studies on other lamellarin alkaloids suggest that some members of this class exhibit a degree of selectivity for cancer cells. However, this selectivity is not a universal characteristic of all lamellarins and requires empirical validation for each specific compound. The lack of data for this compound against normal cell lines highlights a critical gap in the current understanding of its therapeutic potential and warrants further investigation.
Mechanism of Action: Inhibition of HIF-1α Signaling
This compound has been identified as an inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. HIF-1 is a key transcription factor that plays a central role in the adaptation of tumor cells to the hypoxic (low oxygen) microenvironment found in solid tumors. By inhibiting HIF-1, this compound can disrupt crucial processes for cancer cell survival and proliferation, such as angiogenesis, glucose metabolism, and metastasis.
Signaling Pathway Diagram
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
Experimental Protocols
To facilitate further research and validation of the activity of this compound, detailed protocols for standard cytotoxicity and apoptosis assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.
Conclusion and Future Directions
Future research should prioritize:
-
Evaluating the cytotoxicity of this compound against a panel of normal human cell lines to determine its selectivity index (SI = IC50 in normal cells / IC50 in cancer cells).
-
Expanding the cytotoxicity screening to a broader range of cancer cell lines to identify specific cancer types that are most sensitive to this compound.
-
In-depth mechanistic studies to fully elucidate the molecular interactions of this compound with the HIF-1 pathway and to explore other potential cellular targets.
By addressing these research gaps, a more comprehensive understanding of the therapeutic potential of this compound as a selective anticancer agent can be achieved.
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for 7-Hydroxyneolamellarin A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 7-Hydroxyneolamellarin A, a marine-derived pyridoacridine alkaloid with potent biological activity. Adherence to these guidelines is paramount to ensure personal safety and mitigate potential risks associated with this cytotoxic compound.
Core Safety and Chemical Data
| Property | Data |
| Compound Name | This compound |
| Synonyms | 7-OH-Neo A |
| Chemical Class | Pyridoacridine alkaloid |
| Source | Marine sponge Dendrilla nigra[4][5] |
| Known Biological Activity | Hypoxia-inducible factor-1α (HIF-1α) inhibitor, anti-tumor (inhibits angiogenesis, proliferation, migration, and invasion)[4][5] |
| Physical Form | Solid (based on related compounds) |
| Solubility | Excellent water solubility[4][5] |
| Toxicity | Presumed to be cytotoxic. Specific toxicological data (e.g., LD50) is not available. Handle as a potent toxic compound. |
Operational Plan: Handling with Care
Given the cytotoxic nature of this compound, all handling procedures should be performed within a designated controlled area.
1. Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory.
| PPE Component | Specification | Recommended Use |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Required for all handling activities, including weighing, reconstitution, and administration. Change outer gloves immediately upon contamination. |
| Gown | Disposable, solid-front gown with back closure made of a non-absorbent material. | Required for all procedures. |
| Eye/Face Protection | Safety goggles and a full-face shield. | Required when there is any risk of splashing or aerosol generation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the solid compound or when aerosols may be generated. |
2. Engineering Controls:
-
Ventilation: All manipulations of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Designated Area: Clearly mark the area where the compound is being handled. Access to this area should be restricted.
3. Experimental Workflow:
The following diagram outlines a safe workflow for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of as cytotoxic waste.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.
-
Solid Waste: Collect all contaminated solid waste in a designated cytotoxic waste bag within the fume hood or BSC.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and compatible waste container. Do not pour down the drain.
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management program, typically involving high-temperature incineration. Follow all institutional, local, and national regulations for hazardous waste disposal.
Mechanism of Action: HIF-1α Inhibition
This compound exerts its anti-tumor effects by inhibiting the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[4][5] Under hypoxic conditions, HIF-1α protein accumulates and promotes the transcription of genes involved in tumor progression, such as Vascular Endothelial Growth Factor (VEGF). This compound disrupts this process, leading to a reduction in tumor angiogenesis, proliferation, and survival.
The following diagram illustrates the inhibitory effect of this compound on the HIF-1α pathway.
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
References
- 1. Evaluation of Pyridoacridine Alkaloids in a Zebrafish Phenotypic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives in the Chemistry of Marine Pyridoacridine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrroloquinoline and pyridoacridine alkaloids from marine sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and biological evaluation of this compound as hypoxia-inducible factor-1α inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
